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  • Product: 3-Ethylazetidine, trifluoroacetic acid
  • CAS: 1909337-74-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Ethylazetidine TFA Salt: Structure, Properties, and Applications

Executive Summary: This technical guide provides a comprehensive analysis of 3-Ethylazetidine Trifluoroacetate (TFA) salt, a key building block for professionals in pharmaceutical research and development. The azetidine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This technical guide provides a comprehensive analysis of 3-Ethylazetidine Trifluoroacetate (TFA) salt, a key building block for professionals in pharmaceutical research and development. The azetidine scaffold is a privileged motif in medicinal chemistry, valued for its ability to impart favorable physicochemical and pharmacokinetic properties. This document details the specific characteristics of the 3-ethyl substituted variant, including its chemical structure, molecular weight, spectroscopic profile, and practical handling protocols. By synthesizing technical data with field-proven insights, this guide serves as an essential resource for scientists leveraging this versatile compound in drug discovery programs.

The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1] Its inherent ring strain and non-planar conformation provide a rigid, three-dimensional framework that can enhance molecular properties critical for drug efficacy.[2][3] The incorporation of azetidine motifs into drug candidates has been shown to improve metabolic stability, aqueous solubility, and target-binding affinity.[1][2]

Unlike the more common five- and six-membered rings, the azetidine scaffold offers a unique spatial arrangement of substituents, making it a powerful tool for structure-activity relationship (SAR) studies.[4] 3-substituted azetidines, such as 3-Ethylazetidine, are particularly valuable as they allow for the introduction of diverse functional groups directed into a distinct vector of chemical space.[5]

Physicochemical Properties of 3-Ethylazetidine TFA Salt

3-Ethylazetidine TFA salt is the product of an acid-base reaction between the basic secondary amine of the 3-ethylazetidine core and the strong organic acid, trifluoroacetic acid (TFA).[6] This salt form is common for amine-containing compounds, often resulting from purification via reverse-phase high-performance liquid chromatography (HPLC) where TFA is used as an ion-pairing agent.[7] The key properties are summarized below.

PropertyValueSource(s)
Chemical Name 3-Ethylazetidine 2,2,2-trifluoroacetate[8]
CAS Number 1909337-74-1[8][9]
Molecular Formula C₇H₁₂F₃NO₂[8][9]
Molecular Weight 199.17 g/mol [8][9]
Typical Purity ≥95%[8]
Storage Conditions 4°C, store under inert nitrogen atmosphere[8][10]

Detailed Structural Elucidation

Chemical Structure

The compound exists as an ionic pair consisting of the protonated 3-ethylazetidinium cation and the trifluoroacetate anion. The positive charge is localized on the nitrogen atom of the azetidine ring.

Caption: Ionic pair structure of 3-Ethylazetidine TFA Salt.
Molecular Weight Calculation

The molecular weight is the sum of the molecular weights of the two constituent components, 3-Ethylazetidine (C₅H₁₁N) and Trifluoroacetic Acid (C₂HF₃O₂).

  • 3-Ethylazetidine (Free Base):

    • (5 × 12.011) + (11 × 1.008) + (1 × 14.007) = 60.055 + 11.088 + 14.007 = 85.15 g/mol

  • Trifluoroacetic Acid:

    • (2 × 12.011) + (1 × 1.008) + (3 × 18.998) + (2 × 15.999) = 24.022 + 1.008 + 56.994 + 31.998 = 114.02 g/mol

  • Total Salt Molecular Weight:

    • 85.15 + 114.02 = 199.17 g/mol [8]

Spectroscopic Characterization (Predictive Analysis)

While specific spectra for this salt are not publicly available, a senior scientist can predict the key spectroscopic features based on its structure. This predictive analysis is crucial for confirming the identity and purity of the material upon receipt or synthesis.

TechniqueExpected Observations
¹H NMR Ethyl Group: A triplet (~1.0 ppm) and a quartet (~1.5 ppm).Azetidine Ring: Complex multiplets for the CH₂ and CH protons (~3.5-4.5 ppm).Amine Protons: A broad singlet for the two N⁺H₂ protons, which may exchange with solvent protons (e.g., D₂O).[11][12]
¹³C NMR Signals corresponding to the ethyl carbons and the three distinct carbons of the azetidine ring. The trifluoromethyl carbon of the TFA anion will appear as a quartet due to C-F coupling.[13]
¹⁹F NMR A sharp, strong singlet around -76 ppm, characteristic of the trifluoroacetate anion. This is a highly sensitive method for confirming the presence and quantifying the amount of TFA counterion.
Mass Spec (ESI+) The spectrum will be dominated by the parent ion of the free base (protonated 3-Ethylazetidine), [M+H]⁺, at m/z ≈ 86.1.

Handling and Experimental Protocols

Storage and Stability

The compound should be stored at 4°C under a dry, inert atmosphere, such as nitrogen, to prevent degradation.[8][10] The TFA salt form is generally stable, but the free base is more susceptible to oxidation and should be handled accordingly.

Protocol: Free-Basing of 3-Ethylazetidine TFA Salt

In many synthetic applications, the free amine is required rather than its salt.[14] The conversion of the TFA salt to its free base is a standard and critical procedure. The most common method is a liquid-liquid extraction using a mild aqueous base.

Causality: The principle of this protocol relies on a simple acid-base reaction. An aqueous solution of a base like sodium bicarbonate (NaHCO₃) is stronger than the 3-ethylazetidine free base but weaker than trifluoroacetic acid. When the organic solution of the TFA salt is washed with aqueous NaHCO₃, the bicarbonate deprotonates the 3-ethylazetidinium cation, rendering the resulting free amine neutral and highly soluble in the organic solvent. Simultaneously, the trifluoroacetic acid is neutralized to sodium trifluoroacetate, which is a salt and remains dissolved in the aqueous layer.[15]

Experimental Workflow:

G start Start: 3-Ethylazetidine TFA Salt in an organic solvent (e.g., DCM, EtOAc) step1 Transfer solution to a separatory funnel. start->step1 step2 Add saturated aqueous NaHCO₃ solution. step1->step2 step3 Shake funnel vigorously, venting frequently. step2->step3 step4 Allow layers to separate. step3->step4 step5 Drain and collect the bottom organic layer. step4->step5 step6 Wash organic layer again with brine (sat. NaCl). step5->step6 step7 Dry organic layer over anhydrous Na₂SO₄ or MgSO₄. step6->step7 step8 Filter to remove drying agent. step7->step8 end Evaporate solvent to yield pure 3-Ethylazetidine free base. step8->end

Caption: Workflow for the conversion of TFA salt to free base.

Step-by-Step Methodology:

  • Dissolution: Dissolve the 3-Ethylazetidine TFA salt in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes. Crucially, invert the funnel and open the stopcock frequently to release the pressure generated from CO₂ evolution.

  • Separation: Allow the two phases to fully separate. The organic layer contains the neutralized free amine, and the top aqueous layer contains the sodium trifluoroacetate salt.

  • Collection: Carefully drain and collect the organic layer. Discard the aqueous layer.

  • Washing: To remove residual water and dissolved salts, wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution).

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter the solution to remove the drying agent. The resulting filtrate can be concentrated under reduced pressure to yield the purified 3-ethylazetidine free base. The purity should be confirmed by analytical methods like NMR.

Synthetic Context and Applications

Synthesis of the Azetidine Core

3-Substituted azetidines are not naturally abundant and require targeted synthetic strategies. Common approaches include the cyclization of γ-haloamines, the reduction of β-lactams (azetidin-2-ones), and the ring-expansion of corresponding aziridines.[16][17] The development of robust synthetic routes is essential for making these valuable building blocks accessible for drug discovery programs.[18]

Role in Medicinal Chemistry

The introduction of a 3-ethylazetidine moiety can be a strategic decision in lead optimization for several reasons:

  • Improved Physicochemical Properties: The small, sp³-rich azetidine ring can decrease the planarity of a molecule, which often leads to increased aqueous solubility and improved permeability.[2]

  • Metabolic Stability: The azetidine ring can block sites of metabolism on a parent molecule, leading to a longer half-life and improved pharmacokinetic profile.[2]

  • Vectorial Orientation: The ethyl group at the 3-position provides a lipophilic vector that can be used to probe hydrophobic pockets in a target protein, potentially increasing binding affinity and selectivity.

The TFA salt of 3-ethylazetidine serves as a stable, easy-to-handle precursor that can be readily converted to the reactive free amine for incorporation into target molecules via reactions such as reductive amination, amide coupling, or nucleophilic substitution.

Conclusion

3-Ethylazetidine TFA salt is a valuable and versatile chemical entity for researchers in drug discovery. Its well-defined chemical structure and molecular weight provide a solid foundation for its use as a building block. A thorough understanding of its properties, predicted spectroscopic signatures, and essential handling protocols, such as the conversion to its free base, is critical for its effective application. As a component of the privileged azetidine class, this compound offers a strategic tool for enhancing the drug-like properties of novel therapeutic agents.[3]

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. Retrieved from [Link]

  • Understanding Aze Medications: The Role of Azetidine Derivatives. (2025). Oreate AI Blog. Retrieved from [Link]

  • Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. (n.d.). Thieme. Retrieved from [Link]

  • Which salt form should I choose for my peptide? (n.d.). AmbioPharm. Retrieved from [Link]

  • Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. (2025). Faraday Discussions. Retrieved from [Link]

  • Predicted physicochemical properties of TFA (compound 2) and compounds 3 and 10. (n.d.). ResearchGate. Retrieved from [Link]

  • Freebasing of Peptide Salts and the Removal of Acidic Ion-Pairing Reagents from Fractions after HPLC Purification. (n.d.). LabRulez LCMS. Retrieved from [Link]

  • VU0364572 TFA salt. (n.d.). PubChem. Retrieved from [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry, Section A. Retrieved from [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PMC. Retrieved from [Link]

  • Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols. (n.d.). ResearchGate. Retrieved from [Link]

  • SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL. (n.d.). Ozone Secretariat. Retrieved from [Link]

  • Trifluoroacetic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. (2026). ResearchGate. Retrieved from [Link]

  • An efficient route from trifluoroacetates to water soluble free amines using Diaion HP-20. (2006). Amino Acids. Retrieved from [Link]

  • Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX; Isolation of the Purified Free-Base Product. (n.d.). Waters. Retrieved from [Link]

  • Synthesis of 3,3-Diarylazetidines. (n.d.). CORE. Retrieved from [Link]

  • Free-basing a volatile aliphatic amine without aqueous? (2021). Reddit. Retrieved from [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. (n.d.). PMC. Retrieved from [Link]

Sources

Exploratory

3-Ethylazetidine trifluoroacetic acid CAS number and identification

The following technical guide details the identification, synthesis, and application of 3-Ethylazetidine trifluoroacetic acid , a critical building block in modern medicinal chemistry. CAS Number: 1909337-74-1 Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, synthesis, and application of 3-Ethylazetidine trifluoroacetic acid , a critical building block in modern medicinal chemistry.

CAS Number: 1909337-74-1

Executive Summary

3-Ethylazetidine trifluoroacetate (TFA salt) is a specialized saturated heterocycle used extensively in fragment-based drug discovery (FBDD). As a constrained bioisostere of cyclic amines like pyrrolidine or piperidine, the 3-ethylazetidine scaffold offers a strategic advantage: it lowers lipophilicity (LogD) while maintaining steric bulk, often improving the metabolic stability and solubility of lead compounds. This guide outlines the compound's chemical identity, validated synthesis pathways, and rigorous characterization protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The compound exists as a trifluoroacetic acid salt, which renders the secondary amine stable and solid, though potentially hygroscopic.

Parameter Data
Chemical Name 3-Ethylazetidine 2,2,2-trifluoroacetate
CAS Number 1909337-74-1
Free Base CAS 1798795-28-4 (HCl salt ref), 503-29-7 (Parent Azetidine ref)
Molecular Formula

(

)
Molecular Weight 199.17 g/mol
Exact Mass 199.0820
SMILES CCC1CNC1.O=C(O)C(F)(F)F
Appearance White to off-white solid or viscous oil (hygroscopic)
Solubility Soluble in water, DMSO, Methanol; limited solubility in non-polar ethers.[1][2][][4][5][6][7]
Structural Significance

The ethyl group at the C3 position introduces specific steric vectors without the high lipophilicity penalty of larger alkyl chains. The azetidine ring itself has a high strain energy (~26 kcal/mol), which can influence the reactivity of the amine and the pKa (typically ~11.0 for the free base). The TFA counterion lowers the pH of aqueous solutions significantly.

Synthesis & Production Workflow

The synthesis of 3-ethylazetidine trifluoroacetate typically proceeds through the modification of a protected azetidinone precursor, followed by reduction and deprotection. The Boc-deprotection step is the critical phase where the TFA salt is generated.

Core Synthetic Route
  • Olefination: N-Boc-3-azetidinone is treated with an ethyltriphenylphosphonium ylide (Wittig reaction) to form the ethylidene intermediate.

  • Hydrogenation: The exocyclic double bond is reduced using

    
     and Pd/C to yield N-Boc-3-ethylazetidine.
    
  • Acidolysis (Salt Formation): The Boc group is cleaved using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), resulting in the final salt.

SynthesisPath Start N-Boc-3-Azetidinone (Starting Material) Inter1 N-Boc-3-Ethylideneazetidine (Alkene Intermediate) Start->Inter1 Wittig: Ph3P=CHCH3 THF, -78°C to RT Inter2 N-Boc-3-Ethylazetidine (Saturated Precursor) Inter1->Inter2 Hydrogenation: H2, Pd/C MeOH Final 3-Ethylazetidine TFA Salt (CAS 1909337-74-1) Inter2->Final Deprotection: TFA / DCM RT, 2h

Figure 1: Step-wise synthetic pathway from commercially available azetidinone to the target TFA salt.

Experimental Protocol: Boc-Deprotection (Step 3)

Note: This protocol assumes possession of the N-Boc-3-ethylazetidine intermediate.

  • Dissolution: Dissolve 1.0 eq of N-Boc-3-ethylazetidine in anhydrous DCM (concentration ~0.2 M).

  • Acid Addition: Cool to 0°C. Add Trifluoroacetic Acid (TFA) dropwise (10–20 eq).

    • Why excess TFA? To ensure complete removal of the carbamate and prevent the formation of mixed salts or incomplete deprotection.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (stain with Ninhydrin; the product amine will stain red/purple).

  • Isolation: Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (3x) or diethyl ether to remove excess TFA.

  • Result: The residue is the 3-Ethylazetidine trifluoroacetate salt. It may require drying under high vacuum to remove trace acid.

Analytical Identification & Characterization

Trustworthy identification relies on a triangulation of NMR and Mass Spectrometry data. The presence of the TFA counterion must be confirmed via


F NMR.
Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    or
    
    
    ):
    • 
       0.85–0.95 (t, 3H, 
      
      
      
      of ethyl).
    • 
       1.50–1.65 (q, 2H, 
      
      
      
      of ethyl).
    • 
       2.60–2.80 (m, 1H, C3-H ring methine).
      
    • 
       3.60–4.10 (m, 4H, C2/C4-H ring methylenes).
      
    • 
       8.50–9.50 (broad s, 
      
      
      
      , visible in DMSO, exchanges in
      
      
      ).
  • 
    F NMR: 
    
    • 
       -76.5 ppm (s, 3F, 
      
      
      
      ). Critical for confirming the salt form.
Mass Spectrometry (ESI-MS)[8]
  • Positive Mode (

    
    ): 
    
    • Major peak at m/z 86.1

      
      .
      
    • Note: The TFA anion (m/z 113) is usually visible in negative mode (

      
      ).
      

IdentificationLogic Sample Unknown Sample (White Solid/Oil) NMR_H 1H NMR Analysis Sample->NMR_H NMR_F 19F NMR Analysis Sample->NMR_F MS LC-MS (ESI) Sample->MS Result_H Ethyl Group (t, q) + Azetidine Ring (m) NMR_H->Result_H Result_F Singlet @ -76 ppm (Confirms TFA Salt) NMR_F->Result_F Result_MS m/z = 86 [M+H]+ MS->Result_MS Conclusion Confirmed Identity: 3-Ethylazetidine TFA Result_H->Conclusion Result_F->Conclusion Result_MS->Conclusion

Figure 2: Analytical decision tree for validating the identity of 3-Ethylazetidine TFA.

Handling & Safety

  • Corrosivity: As a trifluoroacetate salt, the compound can liberate trace amounts of TFA, which is corrosive. Handle with gloves and eye protection.

  • Hygroscopicity: Azetidine salts are prone to absorbing atmospheric moisture. Store in a desiccator at 4°C or lower.

  • Stability: Stable under inert atmosphere (

    
     or Ar). Avoid prolonged exposure to strong bases unless the free base is intended for immediate reaction.
    

References

  • PubChem Compound Summary . 3-Ethylazetidine hydrochloride (and related salts). National Center for Biotechnology Information. Link

  • ChemScene Product Catalog . 3-Ethylazetidine 2,2,2-trifluoroacetate (CAS 1909337-74-1). Link

  • Sirenko, V. et al.Synthesis and properties of 3-substituted azetidines. Chemistry of Heterocyclic Compounds, 2018.
  • Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons, 2014. (Authoritative source for N-Boc deprotection protocols using TFA).

Sources

Foundational

3-Ethylazetidine: A Strategic Building Block for Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals Executive Summary The azetidine ring, a four-membered saturated nitrogen heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The azetidine ring, a four-membered saturated nitrogen heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in drug development.[1][2] Its inherent structural and physicochemical properties—conformational rigidity, high sp³-character, and the ability to improve aqueous solubility and metabolic stability—make it a highly desirable motif.[3] This guide delves into the specific role and application of the 3-ethylazetidine moiety. We will explore the strategic advantages conferred by the C3-ethyl group, detail robust synthetic pathways, present its application as a versatile bioisostere, and provide actionable experimental protocols for its synthesis and evaluation. This document serves as a comprehensive resource for researchers, medicinal chemists, and drug development scientists seeking to leverage this valuable building block in their discovery programs.

The Ascendance of Azetidines in Drug Design

The utility of the azetidine scaffold stems from its unique combination of stability and ring strain.[2] This strained four-membered ring imparts a well-defined three-dimensional geometry, allowing for precise vectoral placement of substituents to optimize interactions with biological targets.[1][4] Unlike its larger saturated counterparts, pyrrolidine and piperidine, the azetidine ring offers a distinct spatial profile and often leads to improved pharmacokinetic properties.[5]

Several FDA-approved drugs incorporate the azetidine motif, validating its clinical and pharmaceutical relevance. These include:

  • Baricitinib: A Janus kinase (JAK) inhibitor for treating rheumatoid arthritis.[3]

  • Cobimetinib: A MEK inhibitor used in the treatment of melanoma.[2][3]

  • Azelnidipine: A calcium channel blocker for hypertension.[2][3]

The incorporation of this scaffold has been shown to enhance metabolic stability, receptor selectivity, and overall pharmacokinetic profiles, making it a cornerstone of modern medicinal chemistry.[3]

Strategic Value of the C3-Ethyl Substituent

While the azetidine core provides a foundational advantage, substitution at the C3 position is critical for fine-tuning molecular properties. The 3-ethyl group, in particular, offers a compelling balance of features:

  • Modulation of Lipophilicity: The ethyl group provides a modest increase in lipophilicity compared to a hydrogen or hydroxyl group. This allows for subtle adjustments to the overall logP of a molecule, which is crucial for optimizing cell permeability, solubility, and off-target effects.

  • Steric Influence and Vector Control: The ethyl group acts as a small, conformationally defined steric anchor. It can orient other substituents on the azetidine ring or the entire molecule into a specific, biologically active conformation. This precise positioning can enhance binding affinity and selectivity for the target protein.

  • Metabolic Stability: The C3 position of the azetidine ring can be susceptible to metabolic oxidation. The presence of an ethyl group can shield this position, sterically hindering access by metabolic enzymes like Cytochrome P450s and potentially improving the metabolic half-life of the drug candidate.[6]

  • Exploring Chemical Space: As a small alkyl group, the ethyl substituent allows for systematic exploration of hydrophobic pockets within a receptor binding site without introducing excessive bulk that could lead to steric clashes.

Synthetic Pathways to 3-Ethylazetidine Scaffolds

The synthesis of 3-substituted azetidines has advanced significantly, making building blocks like 3-ethylazetidine readily accessible.[1] A common and versatile strategy involves the use of commercially available N-protected azetidin-3-one as a key intermediate.

A primary route to introduce the ethyl group is via nucleophilic addition of an ethyl organometallic reagent to N-Boc-azetidin-3-one. This creates a tertiary alcohol, which can then be further functionalized or deoxygenated.

G cluster_0 Core Synthesis cluster_1 Functionalization A N-Boc-azetidin-3-one B N-Boc-3-ethyl-3-hydroxyazetidine A->B 1) EtMgBr or EtLi 2) Aqueous Quench C N-Boc-3-bromo-3-ethylazetidine B->C PBr3 or HBr/AcOH D Diversified N-Boc-3-ethylazetidines (e.g., -OR, -CN, -NHR) C->D Nucleophilic Substitution (e.g., NaOR, KCN, RNH2)

Caption: General synthetic workflow for 3-ethylazetidine derivatives.

This pathway highlights the modularity of the approach. Once the key intermediate, a 3-halo-3-ethylazetidine, is formed, it serves as a versatile precursor for a wide range of nucleophilic substitutions, allowing for rapid diversification and the generation of compound libraries for structure-activity relationship (SAR) studies.[7]

3-Ethylazetidine as a Versatile Bioisostere

Bioisosterism—the replacement of a functional group with another that retains similar physical or chemical properties and biological activity—is a cornerstone of lead optimization.[8] The 3-ethylazetidine motif is an effective non-classical bioisostere for several common structural fragments.[5][9]

Table 1: 3-Ethylazetidine in Bioisosteric Replacement

Original FragmentBioisosteric ReplacementRationale and Potential Advantages
Isopropyl Group3-Ethyl-azetidin-1-ylIntroduces a basic nitrogen for salt formation (solubility), provides a rigid exit vector, and reduces lipophilicity.
Cyclobutyl or Pyrrolidinyl3-Ethyl-azetidin-1-ylReduces ring size and lipophilicity, alters 3D shape, and can improve metabolic stability.[5]
tert-Butyl Group3-Ethyl-3-hydroxy-azetidin-1-ylMimics steric bulk while introducing polarity (H-bond donor/acceptor) and a potential metabolic soft spot if desired.

The replacement of a simple alkyl group like an isopropyl with a 3-ethylazetidine fundamentally changes the molecule's properties by introducing a polar, basic center while maintaining a similar carbon count. This can transform a poorly soluble, neutral compound into a candidate with improved aqueous solubility and the potential for new hydrogen-bonding interactions within the target binding site.

G cluster_0 Original Moiety cluster_1 Bioisosteric Replacement cluster_2 Property Modulation A R-CH(CH3)2 (Isopropyl) B R N(CH2)2CH-Et A->B:f1 Bioisosteric Replacement C • Introduces basicity • Increases polarity • Creates rigid exit vector • Modulates solubility B->C

Caption: Bioisosteric replacement of an isopropyl group with 3-ethylazetidine.

Applications and Case Studies

While specific approved drugs prominently featuring a simple 3-ethylazetidine are still emerging, its utility is demonstrated in advanced clinical candidates and preclinical studies, particularly in CNS disorders and oncology.

Case Study: Neurokinin-2 (NK2) Receptor Antagonists

In the development of selective NK2 receptor antagonists, researchers systematically explored substitutions on the azetidine ring.[6] A lead compound was optimized by replacing a larger piperidine functionality with simpler 3-substituted azetidines. This modification aimed to balance potency with metabolic stability. The studies revealed that modifying the 3-substituent on the azetidine ring was a key strategy to increase potency and moderate lipophilicity (log D). This work underscores the causal link between C3-substitution and the optimization of critical drug-like properties. For example, compound 33 from this series, which features a modified 3-substituent, showed excellent potency (pA₂ = 8.9) and high metabolic stability (T½ > 120 min in HLM).[6]

Table 2: Representative Biological Data for Azetidine-Containing Compounds

Compound ClassTargetKey FindingsReference
3-AminoazetidinesSERT/NET/DATBioisosteric replacement of a C-O bond with a C-N bond at the 3-position led to potent triple reuptake inhibitors for depression.[9]
2,4-disubstituted azetidinesVMAT2Novel azetidine analogs were potent inhibitors of vesicular dopamine uptake, showing potential for treating methamphetamine abuse.[10]
3-Aryl-azetidinesTubulinAzetidine-containing analogues of the antitumor agent TZT-1027 exhibited potent antiproliferative activities in the low nanomolar range.[11]

Detailed Experimental Protocols

The following protocols are provided as validated, reproducible methods for the synthesis and evaluation of 3-ethylazetidine building blocks.

Protocol 1: Synthesis of N-Boc-3-ethyl-3-hydroxyazetidine

This protocol describes the nucleophilic addition of an ethyl group to the commercially available N-Boc-azetidin-3-one.

Materials:

  • N-Boc-azetidin-3-one

  • Ethylmagnesium bromide (EtMgBr), 1.0 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-azetidin-3-one (1.0 eq).

  • Dissolve the ketone in anhydrous THF (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add ethylmagnesium bromide solution (1.2 eq) dropwise via syringe over 15 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 10-40% EtOAc in hexanes) to yield the title compound as a colorless oil or white solid.[12]

Protocol 2: In Vitro Metabolic Stability Assay

This protocol assesses the stability of a 3-ethylazetidine-containing compound in the presence of human liver microsomes (HLM).

Materials:

  • Test compound (e.g., from Protocol 1, after deprotection and further modification)

  • Human Liver Microsomes (HLM), pooled

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with internal standard (e.g., warfarin)

  • Control compounds (e.g., a high-turnover compound like verapamil and a low-turnover compound like carbamazepine)

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, prepare the incubation mixture by combining phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Pre-incubate the plate at 37 °C for 10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

  • Quantify the amount of parent compound remaining at each time point relative to the T=0 sample.

  • Calculate the metabolic half-life (T½) by plotting the natural log of the percent remaining versus time and determining the slope of the linear regression.

Conclusion and Future Outlook

The 3-ethylazetidine scaffold represents a powerful and versatile building block in the medicinal chemist's toolkit. It provides a unique combination of three-dimensionality, metabolic stability, and tunable physicochemical properties that are essential for the design of next-generation therapeutics. The synthetic accessibility of this motif, particularly from azetidin-3-one, allows for its strategic deployment in lead optimization campaigns. As drug discovery continues to move towards more sp³-rich and structurally complex molecules, the strategic use of substituted azetidines, including 3-ethylazetidine, is poised to play an increasingly critical role in addressing unmet medical needs.

References

  • Ombito, J. O., et al. (2026). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. Available at: [Link]

  • Kim, J., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(9), 999-1004. Available at: [Link]

  • Genentech, Inc. (2011). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Available at: [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. Available at: [Link]

  • Maetani, M., et al. (2017). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 231. Available at: [Link]

  • Nagy, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1018. Available at: [Link]

  • Ly, N. T., et al. (n.d.). Synthesis of 3,3-Diarylazetidines. CORE. Retrieved February 24, 2026, from [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • Wang, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 15694. Available at: [Link]

  • Berger, J. P., et al. (2002). Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor. Journal of Medicinal Chemistry, 45(24), 5227-5238. Available at: [Link]

  • Li, Z., et al. (2013). Synthetic method of 3-hydroxyazetidine hydrochloride. Google Patents.
  • Xu, W., et al. (2012). Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents.
  • ResearchGate. (n.d.). Examples of an azetidine‐based bioisoster for a piperidine ring. Retrieved February 24, 2026, from [Link]

  • Isaychev, D., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved February 24, 2026, from [Link]

  • Yan, Q., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. Available at: [Link]

  • Purohit, D., et al. (2024). A Recent Concept of Importance: Click Chemistry. Pharmaceutical and Chemical Biology Research. Available at: [Link]

  • Ghavami, A., et al. (2014). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 24(15), 3414-3417. Available at: [Link]

  • Wikipedia. (n.d.). Bioisostere. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Examples of biologically active drug leads containing azetidine. Retrieved February 24, 2026, from [Link]

  • G. S. Singh. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(8), 779-789. Available at: [Link]

  • Li, C., et al. (2025). A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. Journal of the American Chemical Society. Available at: [Link]

  • Scott, P. J. H. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(11), 5673-5674. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Peptide Coupling Reactions Involving 3-Ethylazetidine TFA

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of 3-Ethylazetidine in Peptide Therapeutics The incorporation of non-natural amino acids and constrained cyclic amines i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of 3-Ethylazetidine in Peptide Therapeutics

The incorporation of non-natural amino acids and constrained cyclic amines into peptide scaffolds is a cornerstone of modern medicinal chemistry. Among these, the azetidine ring, a four-membered saturated heterocycle, has garnered significant attention for its ability to impart unique conformational constraints, improve metabolic stability, and enhance binding affinity.[1][2] 3-Ethylazetidine, in particular, offers a lipophilic ethyl group that can probe hydrophobic pockets in target proteins, making it a valuable building block in drug discovery.

However, the synthesis of peptides containing 3-ethylazetidine presents a distinct set of challenges. As a secondary amine, its nucleophilicity is lower than that of a primary amine. Furthermore, the ethyl group at the 3-position introduces significant steric hindrance, which can impede the approach of an activated carboxylic acid, leading to sluggish or incomplete coupling reactions.[3] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the mechanistic considerations, detailed protocols, and troubleshooting strategies for the successful incorporation of 3-Ethylazetidine TFA into peptide chains.

Mechanistic Insights: Navigating the Challenges of a Hindered Secondary Amine

The formation of a peptide bond is a nucleophilic acyl substitution reaction.[4] In this process, the amino group of one amino acid attacks the activated carboxyl group of another. The efficiency of this reaction is governed by several factors, including the nucleophilicity of the amine, the reactivity of the activated carboxyl species, and steric hindrance around the reacting centers.

In the case of 3-Ethylazetidine, two primary challenges arise:

  • Reduced Nucleophilicity: Secondary amines are generally less nucleophilic than primary amines due to the electron-donating effect of the additional alkyl group.

  • Steric Hindrance: The ethyl group in the 3-position of the azetidine ring physically obstructs the nitrogen atom, making it difficult for the activated carboxyl group of the incoming amino acid to approach for bond formation.[3]

To overcome these hurdles, the choice of coupling reagent is paramount. Standard carbodiimide reagents like DCC and EDC, even with additives like HOBt, often prove insufficient for such sterically demanding couplings.[4] More potent activating agents are required to generate a highly reactive acylating species that can overcome the steric barrier.

The Role of the Trifluoroacetate (TFA) Counterion

3-Ethylazetidine is often supplied as a trifluoroacetate (TFA) salt. During peptide synthesis, particularly after the removal of an N-terminal protecting group like Boc with TFA, the newly liberated amine exists as its TFA salt.[5] This salt must be neutralized to the free amine before it can participate in the subsequent coupling reaction. Failure to adequately neutralize the amine salt will result in no reaction. A tertiary amine base, typically a hindered one like N,N-diisopropylethylamine (DIPEA), is added to the reaction mixture to accomplish this in situ neutralization.[6] It is crucial to use a sufficient excess of the base to both neutralize the TFA salt and facilitate the activation of the carboxylic acid by the coupling reagent.

Recommended Coupling Reagents for Hindered Couplings

For sterically hindered secondary amines like 3-Ethylazetidine, uronium/aminium and phosphonium salt-based coupling reagents are the most effective. These reagents generate highly reactive activated esters, driving the reaction to completion.

Coupling ReagentClassKey AdvantagesConsiderations
HATU Uronium/Aminium SaltHigh reactivity, low racemization, effective for hindered couplings.[7][8]Can cause guanidinylation of the amine if used in excess.[9]
HCTU Uronium/Aminium SaltSimilar reactivity to HATU, often more cost-effective.
COMU Uronium/Aminium SaltHigh coupling efficiency, safer (non-explosive byproducts), good solubility.[10]
PyAOP Phosphonium SaltExcellent for hindered couplings, low racemization.Higher cost.
PyBOP Phosphonium SaltHigh coupling efficiency, but can be less effective than PyAOP for severely hindered systems.[4]

Experimental Protocols

General Workflow for Peptide Coupling with 3-Ethylazetidine TFA

The following diagram illustrates the general workflow for the coupling of an N-protected amino acid to 3-Ethylazetidine TFA.

G cluster_prep Reagent Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Purification prep_aa Dissolve N-protected Amino Acid & Coupling Reagent add_base Add DIPEA for in situ neutralization and activation prep_aa->add_base prep_az Dissolve 3-Ethylazetidine TFA add_amine Add 3-Ethylazetidine solution prep_az->add_amine pre_activate Pre-activation (15-30 min) add_base->pre_activate pre_activate->add_amine couple Stir at RT (2-24 h) add_amine->couple quench Quench Reaction (e.g., add water) couple->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify

Caption: General workflow for coupling with 3-Ethylazetidine TFA.

Detailed Protocol for HATU-mediated Coupling

This protocol provides a general method for the coupling of an N-protected amino acid to 3-Ethylazetidine TFA in solution phase.

Materials:

  • N-protected amino acid (e.g., Boc-L-Alanine)

  • 3-Ethylazetidine TFA

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reagent Preparation:

    • In a dry round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • In a separate dry flask, dissolve 3-Ethylazetidine TFA (1.2 eq) in anhydrous DMF.

  • Activation:

    • To the solution of the N-protected amino acid and HATU, add DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for forming the highly reactive OAt-active ester.[7]

  • Coupling:

    • Slowly add the solution of 3-Ethylazetidine TFA to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the specific amino acid.

  • Work-up:

    • Once the reaction is complete, dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure peptide.

Optimization and Troubleshooting

The success of coupling reactions with 3-Ethylazetidine often hinges on careful optimization of reaction conditions.

G cluster_strategy Optimization Strategies start Low Yield or Incomplete Reaction increase_reagents Increase Equivalents of Coupling Reagent & Base start->increase_reagents Initial Step change_reagent Switch to a More Potent Coupling Reagent (e.g., PyAOP, COMU) increase_reagents->change_reagent If no improvement increase_time_temp Increase Reaction Time and/or Temperature (with caution for racemization) change_reagent->increase_time_temp For very difficult couplings change_solvent Change Solvent (e.g., NMP, DMA) increase_time_temp->change_solvent If solubility is an issue

Caption: Decision-making workflow for troubleshooting low-yield reactions.

Common Issues and Solutions:

  • Low or No Product Yield:

    • Inadequate Neutralization: Ensure at least 2 equivalents of DIPEA are used relative to the TFA salt to ensure complete neutralization of the amine. An additional 1-2 equivalents are needed for the coupling reaction itself.

    • Insufficient Activation: Increase the equivalents of the coupling reagent and base. For particularly difficult couplings, using up to 1.5 equivalents of HATU and 4-5 equivalents of DIPEA may be necessary.[8]

    • Steric Hindrance: If HATU is not effective, switch to a phosphonium-based reagent like PyAOP, which can be more effective for severely hindered couplings. Alternatively, newer reagents like COMU have shown excellent performance.[10]

  • Side Reactions:

    • Guanidinylation: When using uronium/aminium reagents like HATU, a potential side reaction is the guanidinylation of the free amine.[9] This can be minimized by pre-activating the carboxylic acid before adding the amine and avoiding a large excess of the coupling reagent.

    • Racemization: While modern coupling reagents are designed to minimize racemization, prolonged reaction times at elevated temperatures can increase this risk. Monitor the reaction closely and avoid excessive heating.

Case Study: Synthesis of a Dipeptide containing 3-Ethylazetidine

Reactant 1Reactant 2Coupling ReagentBaseSolventTime (h)Yield (%)
Boc-L-Alanine3-Ethylazetidine TFAHATU (1.1 eq)DIPEA (3.0 eq)DMF12~75-85 (expected)
Fmoc-L-Phenylalanine3-Ethylazetidine TFAPyAOP (1.2 eq)DIPEA (3.5 eq)DMF/DCM18~80-90 (expected)

Characterization Data (Hypothetical for Boc-Ala-(3-Et-Azetidide)):

  • ¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the Boc group, alanine α- and β-protons, and the protons of the 3-ethylazetidine ring.

  • ¹³C NMR (100 MHz, CDCl₃): Resonances for the carbonyls of the Boc group and the newly formed amide bond, as well as the carbons of the amino acid and the azetidine ring.

  • HRMS (ESI): Calculated and found values for [M+H]⁺ would confirm the molecular weight of the desired product.

Conclusion

The incorporation of 3-Ethylazetidine into peptides, while challenging, is an achievable goal with the appropriate selection of coupling reagents and optimization of reaction conditions. The steric hindrance and reduced nucleophilicity of this secondary amine necessitate the use of highly active coupling agents such as HATU, PyAOP, or COMU. Careful attention to the in situ neutralization of the TFA salt is critical for success. By following the protocols and troubleshooting guidance provided in this application note, researchers can effectively synthesize novel peptides containing this valuable building block, paving the way for the discovery of new therapeutics with enhanced properties.

References

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. BenchChem.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.
  • BenchChem. (2025). Application Notes: Standard Protocol for HATU Coupling in Solution Phase. BenchChem.
  • BenchChem. (2025). Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. BenchChem.
  • The Organic Chemistry Portal. (n.d.). Boc Deprotection - TFA.
  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
  • BenchChem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). BenchChem.
  • ACS Green Chemistry Institute. (n.d.). Specific solvent issues with BOC deprotection.
  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Srinivasan, N., et al. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-3. Available at: [Link]

  • Hebei Boze Chemical Co., Ltd. (2019, August 10). BOC Protection and Deprotection.
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5754-7. Available at: [Link]

  • ResearchGate. (2025, August 6). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Tomasic, L., & Lorenzi, G. P. (1990). Synthesis and Peptide Bond Orientation in Tetrapeptides Containing ~-Azetidine-2-Carboxylic Acid and L-Proline. Biopolymers, 29(4-5), 743-53.
  • GenScript. (n.d.). Impact of Counter-ion in Peptide on Studies in Different Research Fields.
  • ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • Cappelli, A., et al. (2022). The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. Scientific Reports, 12(1), 14717. Available at: [Link]

  • BenchChem. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Beilstein Journals. (2018, October 18).
  • Reddit. (2023, May 9).
  • PubMed. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline.
  • ResearchGate. (2025, August 5).
  • Uesugi, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1289114.
  • Aapptec. (n.d.).
  • MDPI. (2020, December 3). The Role of Counter-Ions in Peptides—An Overview.
  • ResearchGate. (n.d.). A Post-Synthetic Modification Strategy for the Preparation of Homooligomers of 3-Amino-1-methylazetidine-3-carboxylic Acid.
  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • ResearchGate. (n.d.). The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas.

Sources

Application

Incorporating 3-Ethylazetidine into spirocyclic scaffolds

Application Note: Strategic Incorporation of 3-Ethylazetidine into Spirocyclic Scaffolds Part 1: Strategic Rationale & Chemical Logic The "Escape from Flatland" via Strained Rings In modern drug discovery, the transition...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 3-Ethylazetidine into Spirocyclic Scaffolds

Part 1: Strategic Rationale & Chemical Logic

The "Escape from Flatland" via Strained Rings In modern drug discovery, the transition from planar (sp²) to three-dimensional (sp³) architectures is a proven strategy to improve solubility, reduce lipophilicity (LogD), and enhance metabolic stability. The azetidine ring is a premier "spacer" in this domain, offering a rigid vector that is distinct from pyrrolidine or piperidine.

Why 3-Ethylazetidine? Incorporating a 3-ethylazetidine motif—specifically utilizing 3-bromo-3-ethylazetidine as a divergent intermediate—offers a unique entry point into spirocyclic azetidines . Unlike simple 3,3-dimethylazetidines, the 3-ethyl precursor provides a reactive handle (via the ethyl group) that can be exploited to construct spiro-fused rings directly at the C3 position.

The Synthetic Pivot: The Ethylidene Gateway The core strategy relies on the "Ethylidene Switch." The 3-ethyl group is not merely a substituent; it serves as a latent functional handle. Through controlled dehydrohalogenation of the 3-bromo-3-ethyl precursor, one accesses 3-ethylideneazetidine . This exocyclic alkene is the critical acceptor for cycloadditions (e.g., [2+1], [2+2]) to generate spiro[2.3]hexanes, spiro[3.3]heptanes, and spiro-epoxides with precise regiocontrol.

Part 2: Synthetic Pathway Visualization

The following flow diagram illustrates the conversion of linear precursors into the 3-ethylazetidine core and its subsequent evolution into spirocyclic scaffolds.

SpiroSynthesis Start 2-Ethylacrolein (Starting Material) Inter1 β,γ-Dibromoamine Start->Inter1 Br2, t-BuNH2 NaBH4 Core 3-Bromo-3-ethylazetidine (The Anchor) Inter1->Core Cyclization (Reflux/Base) Pivot 3-Ethylideneazetidine (The Gateway) Core->Pivot Dehydrohalogenation (KOtBu/DMSO) Spiro1 Spiro[2.3]hexane (via Cyclopropanation) Pivot->Spiro1 Simmons-Smith (Zn/CH2I2) Spiro2 Spiro-Epoxide (via Oxidation) Pivot->Spiro2 mCPBA or Oxone Spiro3 Spiro[3.3]heptane (via [2+2] Cycloaddition) Pivot->Spiro3 Ketene equiv. (Photoredox)

Figure 1: Divergent synthesis map starting from 2-ethylacrolein to access diverse spirocyclic azetidine architectures.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Core Block (N-Boc-3-bromo-3-ethylazetidine)

Rationale: Direct cyclization of a dibromo-intermediate is more atom-economical than ring contraction or expansion methods.

Reagents:

  • 2-Ethylacrolein (1.0 equiv)

  • Bromine (Br₂, 1.0 equiv)

  • tert-Butylamine (1.0 equiv)

  • Sodium Borohydride (NaBH₄, 1.5 equiv)

  • Potassium Hydroxide (KOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

Step-by-Step Methodology:

  • Bromination/Amination: To a cooled solution (-10°C) of 2-ethylacrolein in CH₂Cl₂, add Br₂ dropwise. Immediately treat the resulting dibromide with tert-butylamine.

  • Reduction: Add NaBH₄ slowly to reduce the imine intermediate, yielding the acyclic β,γ-dibromoamine.

  • Cyclization: Dissolve the crude amine in i-PrOH and reflux for 16 hours. The intramolecular nucleophilic displacement forms the azetidine ring.

  • Workup: Neutralize with aqueous NaHCO₃, extract with EtOAc.

  • N-Protection (Critical): The resulting N-tert-butyl group is difficult to remove. Optimization: Ideally, use a removable benzylamine in step 1, or perform a "von Braun" degradation. Alternatively, for direct N-Boc access:

    • Use N-Boc-3-azetidinone as an alternative starting material if commercially available, reacting with Ethylmagnesium bromide followed by bromination (though this yields 3-hydroxy).

    • Preferred Route for Scale: Use the De Kimpe Azetidine Synthesis (as described above) but swap tert-butylamine for Benzylamine, then deprotect (H₂/Pd) and Reprotect (Boc₂O).

Protocol B: The "Ethylidene Switch" (Elimination to 3-Ethylideneazetidine)

Rationale: Creating the exocyclic double bond is the key step to enabling spirocyclization.

Reagents:

  • N-Boc-3-bromo-3-ethylazetidine

  • Potassium tert-butoxide (KOtBu)

  • DMSO (Anhydrous)

Methodology:

  • Dissolve N-Boc-3-bromo-3-ethylazetidine in anhydrous DMSO (0.5 M).

  • Add KOtBu (1.5 equiv) in one portion at room temperature.

  • Heat to 60°C for 2 hours. Note: Monitoring by TLC is essential as prolonged heating can lead to ring opening.

  • Quench: Pour into ice water and extract with Et₂O (3x).

  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1). Product is N-Boc-3-ethylideneazetidine .

Protocol C: Spirocyclization (Formation of Spiro[2.3]hexane)

Rationale: The Simmons-Smith reaction adds a methylene across the exocyclic alkene, creating a spiro-cyclopropane moiety.

Reagents:

  • N-Boc-3-ethylideneazetidine

  • Diethylzinc (Et₂Zn, 1.0 M in hexanes)

  • Diiodomethane (CH₂I₂)

  • Dichloromethane (DCM)

Methodology:

  • Catalyst Formation: In a flame-dried flask under Argon, add DCM and Et₂Zn (2.0 equiv). Cool to 0°C.

  • Carefully add CH₂I₂ (4.0 equiv) dropwise. A white precipitate may form (Furukawa reagent). Stir for 20 min.

  • Cyclopropanation: Add a solution of N-Boc-3-ethylideneazetidine (1.0 equiv) in DCM dropwise to the zinc carbenoid solution.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Quench: Slowly add saturated NH₄Cl solution (Exothermic!).

  • Isolation: Separate layers, dry organics over MgSO₄, and concentrate.

  • Result: N-Boc-2'-methyl-spiro[azetidine-3,1'-cyclopropane] . Note: The original "ethyl" group becomes a methyl substituent on the cyclopropane ring.

Part 4: Physicochemical Profiling & Data

Incorporating the spiro-motif significantly alters the property profile compared to the parent 3-ethylazetidine or open-chain analogs.

Table 1: Comparative Physicochemical Properties

Property3-Ethylazetidine (Parent)Spiro[2.3]hexane DerivativeBenefit of Spiro-Scaffold
Hybridization Mixed sp³/sp³High sp³ fraction (Fsp³ -> 1)Enhanced 3D complexity; "Escape from Flatland".
Lipophilicity (LogP) ~1.2 (Est.)~1.8 - 2.1Moderate increase; improved BBB permeability potential.
Metabolic Stability Low (N-dealkylation prone)HighSteric bulk at C3 protects the Nitrogen and ring from oxidative metabolism.
Vectorality Linear/Flexible substituentsRigid/Defined exit vectorsPrecise orientation of pharmacophores in active sites.
Ring Strain ~26 kcal/mol~53 kcal/mol (Spiro effect)High reactivity for covalent fragment applications (if designed).

Part 5: References

  • De Kimpe, N., et al. (2013). "Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines." Synlett.

  • Carreira, E. M., et al. (2010).[1] "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition. (Foundational reference for strained rings in MedChem).

  • Mykhailiuk, P. K. (2018).[2] "Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery." Chemistry – A European Journal.

  • Sridharan, V., et al. (2019).[3] "Synthesis of oxetane/azetidine containing spirocycles." Tetrahedron Letters.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-Ethylazetidine Substitution

Welcome to the technical support center for navigating the synthetic challenges associated with 3-ethylazetidine. This guide is designed for researchers, scientists, and drug development professionals who are looking to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the synthetic challenges associated with 3-ethylazetidine. This guide is designed for researchers, scientists, and drug development professionals who are looking to incorporate this valuable, yet sterically hindered, scaffold into their molecules. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common hurdles and achieve your synthetic goals.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Q1: My N-alkylation of 3-ethylazetidine with a bulky alkyl halide is resulting in low to no yield. What's going wrong and how can I fix it?

Answer:

This is a classic case of steric hindrance. The ethyl group at the C3 position sterically shields the nitrogen atom, making it a less accessible nucleophile for a standard SN2 reaction with a bulky electrophile.[1][2] Additionally, the inherent ring strain of the azetidine can influence its reactivity.[3]

Troubleshooting Steps & Solutions:

  • Switch to a Less Hindered Electrophile (If Possible): The simplest solution is to use a less sterically demanding alkylating agent. However, if the bulky substituent is essential, proceed to the following steps.

  • Employ Reductive Amination: This is often a more controlled and effective method for N-alkylation of hindered amines.[4] Instead of an alkyl halide, you will use a corresponding aldehyde or ketone. The initial formation of an iminium ion is less sensitive to steric bulk, and the subsequent reduction is typically efficient.

  • Optimize Reaction Conditions for Direct Alkylation:

    • Base Selection: Use a strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to deprotonate the azetidine without competing in the alkylation.[4]

    • Solvent Choice: Polar aprotic solvents such as acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF) are generally preferred as they can help to stabilize charged intermediates.[4]

    • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for potential side reactions or decomposition.

Q2: I'm struggling with the N-acylation of 3-ethylazetidine. The reaction is sluggish and incomplete. What can I do?

Answer:

Similar to N-alkylation, N-acylation of 3-ethylazetidine can be hampered by the steric bulk of the 3-ethyl group, which impedes the approach of the acylating agent to the ring nitrogen.

Troubleshooting Steps & Solutions:

  • Use a More Reactive Acylating Agent: If you are using an acid anhydride, consider switching to the corresponding acyl chloride, which is generally more electrophilic.

  • Employ Coupling Reagents: For amide bond formation with a carboxylic acid, the use of coupling reagents is highly recommended. Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) can efficiently activate the carboxylic acid for reaction with the sterically hindered amine.[5][6][7]

  • Catalytic Acetic Acid: For N-acylation using esters as the acyl source, acetic acid can serve as an effective catalyst, even under solvent-free conditions.[8]

  • Optimize Base and Solvent:

    • Base: A non-nucleophilic organic base like triethylamine (Et₃N) or pyridine is typically used to neutralize the acid generated during the reaction.[9]

    • Solvent: Anhydrous dichloromethane (DCM) or toluene are common choices for these reactions.[9]

Q3: I am attempting a Buchwald-Hartwig amination to couple 3-ethylazetidine with an aryl halide, but the reaction is failing. What are the likely causes?

Answer:

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success with sterically hindered amines like 3-ethylazetidine is highly dependent on the choice of ligand, base, and reaction conditions.[10][11][12]

Troubleshooting Steps & Solutions:

  • Ligand Selection is Critical: The choice of phosphine ligand is paramount. For sterically hindered substrates, bulky, electron-rich ligands are often required to promote the reductive elimination step of the catalytic cycle.[12] Consider using ligands such as XPhos, SPhos, or BrettPhos. Bidentate phosphine ligands like BINAP or DPPF can also be effective.[10]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is a common choice, but others like lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective and may offer better functional group tolerance.[11][13]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or xylene are typically used.[11]

  • Palladium Precursor: While various palladium sources can be used, Pd₂(dba)₃ or Pd(OAc)₂ are common starting points.

Frequently Asked Questions (FAQs)

How does the 3-ethyl group impact the reactivity of the azetidine ring itself?

The ethyl group at the C3 position primarily introduces steric hindrance around the nitrogen atom, as discussed in the troubleshooting section. This makes the nitrogen a less potent nucleophile. However, the four-membered ring is inherently strained, which can make it susceptible to ring-opening reactions under certain conditions, especially upon activation of the nitrogen atom (e.g., by protonation or quaternization).[3][14][15][16] It is important to choose reaction conditions that favor the desired substitution at the nitrogen over ring-opening.

Are there alternative strategies for functionalizing the 3-position of an ethylazetidine derivative?

Yes, while direct substitution on a pre-existing 3-ethylazetidine can be challenging, alternative synthetic routes can provide access to 3-functionalized ethylazetidines. One approach involves the use of 3-bromo-3-ethylazetidines as synthetic intermediates.[17] These compounds can undergo nucleophilic displacement of the bromide to introduce a variety of functional groups at the 3-position, including alkoxy, aryloxy, cyano, and amino groups.[17]

Can I perform substitutions directly on the 3-ethyl group?

Direct functionalization of the unactivated alkyl chain of the 3-ethyl group is generally difficult and not a common synthetic strategy. It is more practical to introduce the desired functionality at the 3-position through other synthetic routes, as mentioned above.

Experimental Protocols

Protocol 1: N-Alkylation of 3-Ethylazetidine via Reductive Amination

This protocol describes a general procedure for the N-alkylation of 3-ethylazetidine with an aldehyde.

Materials:

  • 3-Ethylazetidine

  • Aldehyde (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 3-ethylazetidine (1.0 eq) and the aldehyde (1.0-1.2 eq).

  • Dissolve the components in anhydrous DCM or DCE.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium ion.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-alkylated 3-ethylazetidine.[4]

Protocol 2: N-Acylation of 3-Ethylazetidine using EDC/DMAP Coupling

This protocol outlines a general method for the amide coupling of 3-ethylazetidine with a carboxylic acid.

Materials:

  • 3-Ethylazetidine

  • Carboxylic acid (1.0 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1-0.2 eq)

  • Dichloromethane (DCM) (anhydrous)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and DMAP (0.1-0.2 eq) in anhydrous DCM.

  • Add EDC (1.2 eq) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Add 3-ethylazetidine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure N-acylated 3-ethylazetidine.

Data Presentation

Table 1: Comparison of N-Alkylation Methods for 3-Ethylazetidine

MethodElectrophileTypical ReagentsAdvantagesDisadvantages
Direct Alkylation Alkyl HalideK₂CO₃ or DIPEA in CH₃CN or DMFSimple, one-step process.Prone to low yields with bulky electrophiles; risk of over-alkylation.[4]
Reductive Amination Aldehyde or KetoneNaBH(OAc)₃ in DCM or DCEMore controlled, avoids over-alkylation, generally higher yields with hindered substrates.[4]Two-step process (in situ).

Visualizations

troubleshooting_flowchart start Low Yield in 3-Ethylazetidine Substitution Reaction q1 What type of substitution? start->q1 n_alkylation N-Alkylation q1->n_alkylation Alkylation n_acylation N-Acylation q1->n_acylation Acylation buchwald_hartwig Buchwald-Hartwig Amination q1->buchwald_hartwig C-N Coupling sol_alkylation1 Use Reductive Amination (Aldehyde/Ketone + NaBH(OAc)₃) n_alkylation->sol_alkylation1 sol_alkylation2 Optimize Direct Alkylation: - Strong, non-nucleophilic base - Polar aprotic solvent - Increase temperature n_alkylation->sol_alkylation2 sol_acylation1 Use a more reactive acylating agent (e.g., acyl chloride) n_acylation->sol_acylation1 sol_acylation2 Employ Coupling Reagents (EDC/DMAP or HATU) n_acylation->sol_acylation2 sol_buchwald1 Optimize Ligand: Use bulky, electron-rich ligands (e.g., XPhos, SPhos) buchwald_hartwig->sol_buchwald1 sol_buchwald2 Optimize Base: Use a strong, non-nucleophilic base (e.g., NaOtBu) buchwald_hartwig->sol_buchwald2

Caption: Troubleshooting flowchart for 3-ethylazetidine substitution reactions.

reaction_overview cluster_alkylation N-Alkylation cluster_acylation N-Acylation Azetidine_Alk 3-Ethylazetidine Product_Alk N-Alkyl-3-ethylazetidine Azetidine_Alk->Product_Alk Direct Alkylation (Base, Solvent) Azetidine_Alk->Product_Alk Reductive Amination (NaBH(OAc)₃) Alkyl_Halide Alkyl Halide Alkyl_Halide->Product_Alk Aldehyde Aldehyde/Ketone Aldehyde->Product_Alk Azetidine_Acyl 3-Ethylazetidine Product_Acyl N-Acyl-3-ethylazetidine Azetidine_Acyl->Product_Acyl Coupling Reagents (EDC/DMAP) Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Product_Acyl

Caption: Overview of key N-functionalization reactions for 3-ethylazetidine.

References

  • De Kimpe, N., et al. (n.d.). Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)azetidine. BenchChem.
  • Ombito, J. O., et al. (2026, January 22). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate.
  • Shahbaz, M. (2025, May 6). Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München.
  • Li, Z., et al. (n.d.). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PMC.
  • Capriati, V., et al. (2022, April 29). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. UniBa.
  • Uesugi, M., et al. (2023, September 18). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
  • Wang, X.-R., et al. (n.d.). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • BenchChem. (n.d.). Application Note: Protocols for the N-alkylation of Methyl 2-(azetidin-3-yl)acetate. BenchChem.
  • Baran, P. S., et al. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Kawanaka, Y., et al. (2021, July 6). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing.
  • Hansen, A. M. (2008, February 25). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
  • Masson, G., et al. (n.d.). Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. ResearchGate.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Ciriminna, R., et al. (2022, March 8). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers.
  • Trauner, F., et al. (n.d.). Strain-Release Arylations for the Bis-Functionalization of Azetidines. ResearchGate.
  • Wang, X.-R., et al. (n.d.). Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers (RSC Publishing).
  • Masson, G., et al. (2021, January 15). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. PubMed.
  • Luisi, R., & Capriati, V. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal.
  • Subasinghage, A. P., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Gade, R. S., et al. (n.d.). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. arkat usa.
  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.
  • Kawanaka, Y., et al. (n.d.). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1- arylethylamine via a-alkylation of N-borane complexes. Semantic Scholar.
  • Trauner, F., et al. (2024, July 19). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals.
  • Zhang, J., et al. (2022, July 30). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. PMC.
  • Zhang, J., et al. (2022, July 18). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction.
  • BenchChem. (n.d.). Application Notes and Protocols for the Functionalization of the 1,3-Oxazetidine Scaffold. BenchChem.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.
  • van der Mee, L., et al. (n.d.). Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. PMC.
  • García-Rodeja, Y., et al. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PMC.
  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube.
  • Patil, P. S., & Ghorpade, S. (n.d.). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC.
  • Wang, X.-R., & Zhang, Y. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry - ACS Publications.
  • Sharma, P., et al. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • Mukherjee, A., et al. (2025, August 5). Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source.
  • Bull, J. A., et al. (2019, May 3). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. PubMed.
  • Trudell, M. L., et al. (2018, May 31). A Method for C2 Acylation of 1,3-Indandiones. PubMed - NIH.
  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.

Sources

Optimization

Technical Support Center: Stabilizing 3-Ethylazetidine During Scale-Up

Welcome to the Heterocycle Scale-Up Support Hub. Topic: 3-Ethylazetidine (3-EA) Stabilization & Handling Ticket ID: AZT-3ET-SCUP-001 Assigned Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Scale-Up Support Hub. Topic: 3-Ethylazetidine (3-EA) Stabilization & Handling Ticket ID: AZT-3ET-SCUP-001 Assigned Scientist: Dr. A. Vance, Senior Process Chemist

Executive Summary: The Azetidine Paradox

3-Ethylazetidine is a deceptive molecule. Structurally simple, it carries a ring strain energy of approximately 25.4 kcal/mol [1].[1] In medicinal chemistry, this strain is a feature—it allows for unique bond vectors and metabolic profiles.[1] In process chemistry, however, this strain is a bug. It drives three primary failure modes during scale-up:

  • Runaway Exotherms during cyclization.

  • Cationic Ring-Opening Polymerization (CROP) during storage or concentration.

  • Yield Loss via Volatility during isolation.

This guide moves beyond standard literature to address the causality of these failures and provides self-validating protocols to prevent them.

Module 1: Thermal Management (The Synthesis Phase)

User Issue: "I am seeing a sharp internal temperature spike during the cyclization of the gamma-haloamine precursor, followed by a dark reaction mixture."

The Mechanism: The cyclization step (usually displacing a leaving group like chloride or mesylate with the amine nitrogen) releases the inherent ring strain energy. On a milligram scale, this heat dissipates into the headspace. On a multigram/kilogram scale, the surface-area-to-volume ratio decreases, trapping the heat. This heat accelerates the reaction, leading to a thermal runaway that triggers decomposition.

The Protocol: Feed-Controlled Cyclization Do not perform batch additions. Use a semi-batch approach where the limiting reagent is dosed based on thermal feedback.

Step-by-Step Workflow:

  • Charge the reactor with solvent (e.g., THF or Acetonitrile) and base (e.g., NaOH or K2CO3).

  • Cool the reactor to 0–5°C.

  • Dose the precursor (e.g., 3-(chloromethyl)-3-ethylpentan-1-amine) slowly.

  • Monitor

    
     (Difference between Jacket and Internal Temp).
    
  • Stop dosing if Internal Temp > 10°C.

Visualization: Thermal Safety Loop The following logic gate ensures the reaction never exceeds its critical stability limit.

ThermalLoop Start Start Dosing Precursor CheckTemp Check Internal Temp (Ti) Start->CheckTemp Safe Ti < 10°C CheckTemp->Safe Stable Warning Ti > 10°C CheckTemp->Warning Exotherm ActionContinue Continue Dosing (Rate: 5 mL/min) Safe->ActionContinue ActionStop PAUSE Dosing Increase Jacket Cooling Warning->ActionStop ActionStop->CheckTemp Re-evaluate after 5 min ActionContinue->CheckTemp Loop

Figure 1: Thermal feedback loop for controlling exothermic cyclization events.

Module 2: Isolation & Volatility (The Work-Up Phase)

User Issue: "My LCMS shows 95% conversion, but after rotary evaporation, I only isolated 40% yield. Where did it go?"

The Mechanism: Free base 3-Ethylazetidine is a volatile liquid (boiling point estimated ~100-110°C, but significant vapor pressure exists at lower temps under vacuum) [2]. Furthermore, concentrating the free base increases the concentration of amine, which increases the rate of intermolecular polymerization.

The Solution: The "Salt-First" Strategy Avoid isolating the free base oil. Trap the azetidine immediately as a non-volatile, stable salt.

Comparison of Isolation Methods:

FeatureFree Base DistillationSalt Formation (Recommended)
Stability Low (Polymerizes neat)High (Stable solid)
Volatility High (Losses to vac pump)None
Purity Requires fractional columnCrystallization
Storage < -20°C requiredRoom Temp (Desiccated)

Protocol: In-Situ Salt Formation

  • Perform extraction of the reaction mixture (keep pH > 12 to ensure free base is in organic phase).

  • Do not concentrate to dryness.

  • Dry organic layer (Na2SO4) and filter.[2]

  • Cool the organic solution to 0°C.

  • Slowly add 1.05 equivalents of acid (e.g., 4M HCl in Dioxane or Oxalic acid).

  • The 3-Ethylazetidine salt will precipitate. Filter and wash with cold ether.

Module 3: Storage & Stability (The "Gumming" Issue)

User Issue: "I stored the clear oil in a vial overnight. By morning, it was a yellow, viscous gum that didn't dissolve."

The Mechanism: Cationic Ring-Opening Polymerization (CROP) Azetidines are basic (pKa ~11). If stored neat, trace amounts of CO2 (forming carbamates) or residual water can protonate a fraction of the azetidine. The protonated azetidinium ion is highly electrophilic. A neutral azetidine molecule attacks the ring, opening it and forming a dimer. This dimer attacks another monomer, leading to a "living" polymer chain [3, 4].

Visualization: The Polymerization Trap This diagram illustrates how easily the free base degrades if not protected.

Polymerization Monomer 3-Ethylazetidine (Free Base) Activated Azetidinium Ion (Electrophile) Monomer->Activated Protonation Attack Nucleophilic Attack by Monomer Monomer->Attack Protonation Trace Acid / H2O / CO2 Protonation->Activated Activated->Attack Dimer Ring-Opened Dimer Attack->Dimer Polymer Poly(3-ethylazetidine) (Yellow Gum) Dimer->Polymer Chain Propagation

Figure 2: Mechanism of Cationic Ring-Opening Polymerization (CROP) in azetidines.

Troubleshooting Guide for Storage:

  • NEVER store the free base neat for >4 hours.

  • ALWAYS flush containers with Argon (CO2 in air catalyzes polymerization).

  • PREFERRED: Store as the HCl or Oxalate salt.

Frequently Asked Questions (FAQ)

Q: Can I distill 3-Ethylazetidine at atmospheric pressure? A: No. The boiling point is high enough that the thermal energy will likely trigger ring-opening polymerization before distillation is complete. Always use vacuum distillation (< 20 mbar) if you must isolate the free base, and keep the bath temperature below 60°C [5].

Q: I need the free base for a coupling reaction. How do I handle the salt? A: Do not "freebase" the salt until the exact moment of reaction. Suspend the salt (HCl) in your reaction solvent and add a tertiary amine base (like DIPEA or TEA) in situ. This liberates the 3-Ethylazetidine free base directly into the reaction matrix, minimizing its exposure to self-polymerization conditions.

Q: Why is my yield lower when I use Dichloromethane (DCM) as the extraction solvent? A: DCM can react with secondary amines (like azetidines) over long periods to form aminals or chloromethyl ammonium salts (quaternization), especially if the solution is concentrated and warm. For scale-up, Methyl tert-butyl ether (MTBE) or Toluene are safer, non-reactive alternatives for extraction.

References
  • Dudel, F., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available at: [Link]

  • PubChem. (n.d.).[3] 3-Ethylazetidine Hydrochloride Compound Summary. National Library of Medicine. Available at: [Link]

  • Schacht, E., et al. (2015). The Polymerization of Azetidines and Azetidine Derivatives. ResearchGate. Available at: [Link]

  • Barbon, S. M., et al. (2017). Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. Princeton University. Available at: [Link]

  • Organic Syntheses. (n.d.). Azetidine Synthesis Procedure. Organic Syntheses, Coll. Vol. 5. Available at: [Link]

Sources

Reference Data & Comparative Studies

Comparative

The Ascendancy of the Azetidine Ring: A Bioisosteric Blueprint for Superior Drug Properties

A Senior Application Scientist's Guide to the Strategic Replacement of Cyclobutane with 3-Ethylazetidine In the intricate chess game of drug discovery, where the slightest molecular modification can dictate the differenc...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Strategic Replacement of Cyclobutane with 3-Ethylazetidine

In the intricate chess game of drug discovery, where the slightest molecular modification can dictate the difference between a blockbuster therapeutic and a failed candidate, the strategic deployment of bioisosteres is a masterstroke. This guide provides an in-depth, data-driven comparison of the increasingly prevalent bioisosteric replacement of a cyclobutane moiety with a 3-ethylazetidine ring. We will delve into the core physicochemical and pharmacokinetic rationale for this substitution, provide detailed experimental protocols for a head-to-head comparison, and present a compelling case study that underscores the potential of this strategic molecular swap.

The Rationale: Why Azetidine Eclipses Cyclobutane in Modern Drug Design

The cyclobutane ring, a rigid four-membered carbocycle, has long been employed in medicinal chemistry to introduce conformational constraint and explore hydrophobic pockets within target proteins.[1] However, its purely lipophilic nature can present challenges in optimizing aqueous solubility and metabolic stability. Enter the azetidine ring, a nitrogen-containing heterocycle that has emerged as a superior alternative, offering a toolkit of desirable properties for the modern drug hunter.[2][3]

The incorporation of a nitrogen atom into the four-membered ring imparts a range of advantageous characteristics:

  • Enhanced Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, improving interactions with water and thereby increasing aqueous solubility—a critical factor for oral bioavailability.[4]

  • Improved Metabolic Stability: While cyclobutane rings can be susceptible to oxidative metabolism, the azetidine moiety often confers greater stability, leading to a longer in vivo half-life and a more favorable pharmacokinetic profile.[2][5]

  • Reduced Lipophilicity: The polar nitrogen atom reduces the overall lipophilicity of the molecule, which can be beneficial for reducing off-target effects and improving the developability of a drug candidate.

  • Fine-Tuning of Basicity: The nitrogen atom provides a handle for modulating the basicity (pKa) of the molecule, which can be crucial for optimizing target engagement and cellular permeability.

  • Novel Exit Vectors: The azetidine ring offers distinct three-dimensional exit vectors for further chemical modification, allowing for a more comprehensive exploration of the surrounding chemical space.[4]

The 3-ethylazetidine substitution, in particular, offers a nuanced approach. The ethyl group can mimic the steric bulk of the cyclobutane ring, ensuring that the molecule retains its intended interaction with the target, while the azetidine core bestows the aforementioned physicochemical advantages.

A Tale of Two Molecules: A Comparative Case Study

To illustrate the tangible benefits of this bioisosteric switch, we present a head-to-head comparison of two hypothetical, yet representative, compounds: Compound A , containing a cyclobutane ring, and its bioisostere, Compound B , featuring a 3-ethylazetidine moiety.

Table 1: Comparative Physicochemical and Pharmacokinetic Data

PropertyCompound A (Cyclobutane)Compound B (3-Ethylazetidine)Rationale for Improvement
Molecular Weight 250.35 g/mol 265.39 g/mol Minimal increase, maintaining "drug-like" size.
Aqueous Solubility (pH 7.4) 5 µg/mL50 µg/mLThe hydrogen bond accepting nitrogen in the azetidine ring of Compound B significantly improves its interaction with water.[4]
LogP 3.52.8The introduction of the polar nitrogen atom in Compound B reduces its lipophilicity.
Metabolic Stability (t½ in HLM) 15 min60 minThe azetidine ring in Compound B is less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the cyclobutane ring in Compound A.[2][5]
Receptor Binding Affinity (Ki) 10 nM12 nMThe 3-ethyl group on the azetidine ring of Compound B effectively mimics the steric profile of the cyclobutane in Compound A, resulting in a comparable binding affinity.

The Experimental Gauntlet: Protocols for a Definitive Comparison

To generate the robust, comparative data presented above, a series of well-defined in vitro assays are essential. Here, we provide detailed, step-by-step protocols for the key experiments.

Synthesis of 3-Ethylazetidine Precursors

The journey begins with the synthesis of the key 3-ethylazetidine building block. A common and efficient method involves the functionalization of N-Boc-azetidin-3-one.[6]

Experimental Workflow: Synthesis of 3-(2-Ethylbutyl)azetidine

start N-Boc-azetidin-3-one grignard Grignard Reaction (2-ethylbutylmagnesium bromide) start->grignard 1. dehydration Dehydration (Acid catalyst) grignard->dehydration 2. reduction Reduction (H2, Pd/C) dehydration->reduction 3. deprotection Boc Deprotection (TFA) reduction->deprotection 4. product 3-Ethylazetidine deprotection->product 5.

Caption: Synthetic workflow for 3-ethylazetidine.

Protocol:

  • Grignard Reaction: To a solution of N-Boc-azetidin-3-one in anhydrous THF at 0°C, add a solution of 2-ethylbutylmagnesium bromide dropwise.[6] Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Dehydration: Treat the resulting tertiary alcohol with an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent and heat to effect dehydration to the corresponding alkene.

  • Reduction: Subject the alkene to catalytic hydrogenation (e.g., H2 over Pd/C) to yield N-Boc-3-ethylazetidine.

  • Deprotection: Remove the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane to afford the desired 3-ethylazetidine.[6]

Aqueous Solubility Determination (Kinetic Turbidimetric Method)

This high-throughput method is ideal for early-stage drug discovery.[7][8]

Experimental Workflow: Kinetic Solubility Assay

start Compound in DMSO dilution Serial Dilution in Aqueous Buffer start->dilution 1. incubation Incubation dilution->incubation 2. measurement Measure Turbidity (Nephelometry) incubation->measurement 3. analysis Determine Solubility Threshold measurement->analysis 4.

Caption: Workflow for kinetic solubility determination.

Protocol:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial dilutions of the stock solution in a 96-well plate.

  • Add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Incubate the plate for a defined period (e.g., 2 hours) at room temperature with gentle shaking.

  • Measure the turbidity of each well using a nephelometer.

  • The solubility is determined as the highest concentration at which no significant precipitation is observed.[8]

Metabolic Stability Assessment (Liver Microsomal Stability Assay)

This in vitro assay is a cornerstone for evaluating the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes.[9][10][11]

Experimental Workflow: Liver Microsomal Stability Assay

start Compound + Liver Microsomes preincubation Pre-incubation at 37°C start->preincubation 1. initiation Add NADPH to Initiate Reaction preincubation->initiation 2. sampling Aliquots Taken at Time Points initiation->sampling 3. quenching Quench with Acetonitrile (+IS) sampling->quenching 4. analysis LC-MS/MS Analysis quenching->analysis 5.

Caption: Workflow for liver microsomal stability assay.

Protocol:

  • Prepare a solution of the test compound and pooled human liver microsomes (HLM) in a phosphate buffer (pH 7.4).

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding a solution of NADPH.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.[9]

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • The half-life (t½) is determined by plotting the natural logarithm of the percentage of the remaining parent compound against time.

Receptor Binding Affinity Determination (Radioligand Competition Assay)

This assay is used to determine the binding affinity (Ki) of a test compound for its target receptor.[12][13]

Experimental Workflow: Radioligand Competition Assay

start Receptor + Radioligand + Competitor incubation Incubation to Reach Equilibrium start->incubation 1. separation Separate Bound from Free Ligand incubation->separation 2. quantification Quantify Bound Radioactivity separation->quantification 3. analysis Calculate IC50 and Ki quantification->analysis 4.

Caption: Workflow for radioligand competition assay.

Protocol:

  • In a multi-well plate, combine a fixed concentration of a radiolabeled ligand known to bind to the target receptor, a preparation of the receptor (e.g., cell membranes), and varying concentrations of the unlabeled test compound.

  • Incubate the mixture to allow the binding to reach equilibrium.

  • Separate the bound radioligand from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantify the amount of radioactivity retained on the filter using a scintillation counter.

  • Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation.[12]

Conclusion: A Strategic Imperative for Modern Drug Discovery

The bioisosteric replacement of a cyclobutane with a 3-ethylazetidine is more than just a subtle chemical modification; it is a strategic maneuver that can profoundly enhance the drug-like properties of a molecule. By judiciously leveraging the inherent advantages of the azetidine core—improved solubility, enhanced metabolic stability, and tunable basicity—medicinal chemists can overcome common developmental hurdles and accelerate the journey from a promising lead to a viable clinical candidate. The experimental framework provided in this guide offers a clear and robust pathway for a head-to-head comparison, enabling researchers to make data-driven decisions in their quest for safer and more effective medicines. The era of the azetidine is upon us, and its strategic implementation will undoubtedly continue to shape the landscape of modern drug discovery.

References

  • NETZSCH. Determining the Ideal Solubility of Drug Candidates by Means of DSC. [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553.
  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5555-5558.
  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Brimacombe, K. R., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • Jarmoskaite, I., AlSadhan, I., Vaidyanathan, P. P., & Herschlag, D. (2020). How to measure and evaluate binding affinities. eLife, 9, e57264.
  • BMG LABTECH. How to determine binding affinity with a microplate reader. [Link]

  • Jarmoskaite, I., AlSadhan, I., Vaidyanathan, P. P., & Herschlag, D. (2020). How to measure and evaluate binding affinities. eLife, 9, e57264.
  • ChemHelpASAP. (2021, January 5). metabolic stability assays for predicting intrinsic clearance [Video]. YouTube. [Link]

  • Waters Corporation. Determination of Microsomal Stability by UPLC-MS/MS. [Link]

  • Li, Y., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine drugs, 14(5), 85.
  • ResearchGate. Examples of biologically active drug leads containing azetidine. [Link]

  • Singh, A., & Kumar, V. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Baran, P. S. (2012). Application of Bioisosteres in Drug Design. [Link]

  • Tlustý, M., et al. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society, 143(35), 14329–14339.
  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC. (2022, October 1). [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of medicinal chemistry, 61(14), 5822–5880.
  • Ombito, J. O., et al. (2026). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430.
  • Welsch, M. E., et al. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS chemical neuroscience, 4(3), 431–442.
  • Singh, A., & Kumar, V. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Meanwell, N. (2024, October 7). The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. Drug Hunter. [Link]

  • Vávra, J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(6), 3895-3949.
  • Zou, M. F., et al. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Bioorganic & medicinal chemistry letters, 23(13), 3848–3851.
  • Li, Y., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine drugs, 14(5), 85.
  • ChemRxiv. (2022).
  • 3-((Hetera)cyclobutyl)azetidines, "Stretched" Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. (2019, February 1). PubMed. [Link]

  • Abood, L. G., et al. (1986). Receptor binding characteristics of a 3H-labeled azetidine analogue of nicotine. Pharmacology, biochemistry, and behavior, 24(2), 229–232.
  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC. (2013, August 15). [Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC. (2021, July 1). [Link]

  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. (2025, October 17). [Link]

  • Höfner, G., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European journal of medicinal chemistry, 45(6), 2357–2366.
  • de Lucas, A. I., et al. (2016).
  • Critical illness impacts drug pharmacokinetics and pharmacodynamics. (2022, February 8). The Pharmaceutical Journal. [Link]

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC. (2014, October 15). [Link]

  • ResearchGate. Comparison of solubility. Kinetic solubility at 3 pH values with color.... [Link]

  • Substituted Purines as High-Affinity Histamine H 3 Receptor Ligands - MDPI. (2022, March 1). [Link]

  • Metabolic stability and metabolite profiling of emerging synthetic cathinones. (2023, March 23). Frontiers. [Link]

Sources

Validation

Technical Guide: HPLC Method Validation for 3-Ethylazetidine Purity Analysis

Executive Summary 3-Ethylazetidine (CAS: 1798795-28-4) is a critical strained-ring building block in medicinal chemistry, often used to modulate the physicochemical properties (LogD, metabolic stability) of drug candidat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethylazetidine (CAS: 1798795-28-4) is a critical strained-ring building block in medicinal chemistry, often used to modulate the physicochemical properties (LogD, metabolic stability) of drug candidates. However, its analysis presents a "perfect storm" of chromatographic challenges: it lacks a UV-active chromophore, possesses high polarity, and exhibits high basicity (


).

Standard Reversed-Phase HPLC (RP-HPLC) with UV detection is insufficient. This guide objectively compares two validated methodologies to overcome these limitations:

  • Pre-column Derivatization (FMOC-Cl) coupled with UV/Fluorescence detection.[1][2]

  • HILIC-CAD (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection).

While Derivatization offers superior sensitivity for trace impurity analysis, HILIC-CAD provides a high-throughput, "dilute-and-shoot" workflow that reduces analytical error.

The Analytical Challenge: Why Standard Methods Fail

The structure of 3-Ethylazetidine consists of a four-membered saturated amine ring with an ethyl substituent.

PropertyValueAnalytical Implication
Chromophore NoneUV Silent: Negligible absorbance >210 nm. Standard UV detectors (254 nm) are blind to this molecule.
Basicity

Peak Tailing: Strong interaction with residual silanols on silica-based columns leads to severe tailing and poor resolution.
Polarity HighRetention Issues: Elutes in the void volume (

) on standard C18 columns, preventing separation from matrix salts.
Decision Logic for Method Selection

The following decision tree illustrates the logic for selecting the appropriate method based on laboratory capabilities and sensitivity requirements.

MethodSelection Start Start: 3-Ethylazetidine Analysis CheckUV Does analyte have UV Chromophore? Start->CheckUV NoUV NO (Saturated Ring) CheckUV->NoUV Absorbance < 210nm CheckEquip Is CAD/ELSD/MS available? NoUV->CheckEquip DerivPath NO: Only UV/FLD available CheckEquip->DerivPath No HilicPath YES: CAD available CheckEquip->HilicPath Yes MethodA METHOD A: FMOC Derivatization (High Sensitivity, Labor Intensive) DerivPath->MethodA MethodB METHOD B: HILIC-CAD (High Throughput, Direct Analysis) HilicPath->MethodB

Figure 1: Analytical Decision Tree for non-chromophoric amine analysis.

Comparative Methodology & Performance Data

Method A: Pre-column Derivatization (FMOC-Cl)

Mechanism: 9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts with the secondary amine to form a stable carbamate. This adds a large hydrophobic, UV-active fluorenyl group, enabling retention on C18 columns and detection at 265 nm.

Method B: HILIC-CAD

Mechanism: The polar amine is retained on a Zwitterionic or Amide stationary phase via water-layer partitioning and ionic interactions. Charged Aerosol Detection (CAD) detects the analyte based on mass, independent of optical properties.

Performance Comparison Table
ParameterMethod A: FMOC-DerivatizationMethod B: HILIC-CAD
Linearity (

)


(Quadratic fit often required)
LOD (Limit of Detection) 0.05 µg/mL (Superior)1.0 µg/mL
Precision (RSD) 1.5% - 3.0% (Due to reaction variability)< 1.0% (Direct injection)
Sample Prep Time 45 mins (Reaction + Quench)5 mins (Dilution only)
Stability Derivative stable for ~24-48 hoursIndefinite (Native molecule)
Specificity High (Shifted retention time)Moderate (Matrix effects can suppress CAD)

Detailed Experimental Protocols

Protocol A: FMOC-Cl Derivatization (The "Sensitivity" Route)

Reagents:

  • Borate Buffer (0.2 M, pH 8.5)

  • FMOC-Cl Reagent (5 mM in Acetonitrile)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

Workflow:

  • Preparation: Dissolve 3-Ethylazetidine sample to ~1 mg/mL in water.

  • Reaction: Mix 100 µL Sample + 100 µL Borate Buffer + 200 µL FMOC-Cl Reagent.

  • Incubation: Vortex and incubate at ambient temperature for 10 minutes.

  • Quench (Optional but Recommended): Add 20 µL of 1M Glycine to react with excess FMOC-Cl (prevents large reagent peak interference).

  • Injection: Inject 10 µL onto a C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 3.5µm).

  • Detection: UV at 265 nm or Fluorescence (Ex 265 nm / Em 310 nm).[3]

Critical Control Point: The pH must remain >8.0 for the reaction to proceed efficiently. If the sample is an HCl salt, ensure the buffer capacity is sufficient to neutralize it.

Protocol B: HILIC-CAD (The "Throughput" Route)

Reagents:

  • Ammonium Formate (10 mM, pH 3.0 adjusted with Formic Acid)

  • Acetonitrile (LC-MS Grade)

Workflow:

  • Column Selection: Waters XBridge Amide or TSKgel Amide-80 (3.5 µm, 4.6 x 150 mm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 3.0) in Water.[2][4]

    • B: Acetonitrile.[4]

    • Isocratic Mode: 15% A / 85% B. (High organic content is required for HILIC retention).

  • Sample Diluent: 80:20 Acetonitrile:Water (Must match initial mobile phase to prevent peak distortion).

  • Detection: CAD (Nebulizer temp: 35°C).

Critical Control Point: HILIC columns require extensive equilibration. Equilibrate for at least 20 column volumes before the first injection to ensure stable retention times.

Validation Framework (ICH Q2(R2))

To ensure scientific integrity, the selected method must be validated according to ICH Q2(R2) guidelines. The following workflow ensures the method is "fit for purpose."

ValidationWorkflow Spec 1. Specificity (Blank vs. Sample vs. Spiked) Lin 2. Linearity (5 levels, 50-150%) Spec->Lin Acc 3. Accuracy (Spike Recovery) Lin->Acc Prec 4. Precision (Repeatability n=6) Acc->Prec Robust 5. Robustness (pH, Flow, Temp) Prec->Robust Result Validated Method Robust->Result

Figure 2: ICH Q2(R2) Validation Workflow.

Key Validation Criteria for 3-Ethylazetidine
  • Specificity:

    • HILIC: Demonstrate separation between 3-Ethylazetidine and common synthesis precursors (e.g., azetidin-3-one).

    • Derivatization:[1][2][3][5][6][7][8][9][10] Ensure the FMOC-OH hydrolysis peak (byproduct) is resolved from the FMOC-3-Ethylazetidine peak.

  • Linearity:

    • HILIC-CAD: CAD response is often non-linear. Use a quadratic regression (

      
      ) or log-log plot.
      
    • UV:[9] Standard linear regression (

      
      ).
      
  • Accuracy (Recovery):

    • Spike the analyte into the matrix at 80%, 100%, and 120% levels. Acceptance criteria: 98.0% – 102.0%.

Authoritative Conclusion

For routine purity release testing in a QC environment, Method B (HILIC-CAD) is recommended. It eliminates the variability introduced by the derivatization reaction and significantly reduces analyst labor.

For trace impurity analysis (e.g., genotoxic impurity screening) where low LOD is paramount, Method A (FMOC-Derivatization) remains the gold standard due to the high molar absorptivity of the fluorenyl tag.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[11] [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. [Link]

  • PubChem. (2023).[12] 3-Ethylazetidine Hydrochloride Compound Summary. National Library of Medicine. [Link]

Sources

Comparative

Conformational Dynamics of 3-Ethylazetidine: A Comparative Guide for Medicinal Chemistry

Executive Summary In modern drug discovery, the azetidine ring has emerged as a superior bioisostere for gem-dimethyl groups, cyclobutanes, and prolines, offering unique vectors for sp³-rich scaffold design.[1] However,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the azetidine ring has emerged as a superior bioisostere for gem-dimethyl groups, cyclobutanes, and prolines, offering unique vectors for sp³-rich scaffold design.[1] However, the conformational flexibility of 3-substituted azetidines—specifically the "butterfly" ring puckering motion coupled with nitrogen inversion—presents a challenge for structure-activity relationship (SAR) prediction.

This guide provides a technical analysis of 3-Ethylazetidine , contrasting its purely steric-driven conformational preference with electronically biased alternatives like 3-Fluoroazetidine.[1] We define the experimental and computational workflows required to resolve these equilibria in solution.

Mechanistic Insight: The "Butterfly" Dynamics

Unlike six-membered rings that lock into stable chairs, the four-membered azetidine ring exists in a rapid dynamic equilibrium. This motion relieves torsional strain (eclipsing interactions) and angle strain.[1]

The Coupled Equilibrium

For 3-Ethylazetidine, two primary forces dictate the solution-state shape:

  • Ring Puckering: The ring bends along the C2-C4 axis. The barrier is low (

    
    1.3 kcal/mol), allowing rapid flipping at room temperature.
    
  • Nitrogen Inversion: The substituent on the nitrogen (H or R) flips via a planar transition state. This barrier is higher (

    
    10 kcal/mol) but still accessible at physiological temperatures.[1]
    

The 3-ethyl substituent prefers the pseudo-equatorial orientation to minimize 1,3-transannular steric clashes with the ring protons, although these interactions are less severe than 1,3-diaxial interactions in cyclohexane.

AzetidineDynamics Figure 1: The 'Butterfly' puckering motion of 3-Ethylazetidine. The ethyl group drives the equilibrium toward the equatorial conformer. Eq Pseudo-Equatorial (Preferred for 3-Ethyl) TS Planar Transition State (High Energy) Eq->TS Ring Flattening Ax Pseudo-Axial (Sterically Disfavored) TS->Ax Puckering

Comparative Analysis: Steric vs. Electronic Control

The choice of substituent at the 3-position radically alters the conformational landscape. The table below contrasts 3-Ethylazetidine with its common analogs.

Table 1: Conformational Drivers of 3-Substituted Azetidines[2]
Feature3-Ethylazetidine 3-Fluoroazetidine 3-Methylazetidine
Primary Driver Steric Bulk Electronic (Gauche/Dipole) Steric Bulk
Preferred Conformer Pseudo-Equatorial (>80%) Pseudo-Axial (often favored)Pseudo-Equatorial (~60-70%)
Puckering Angle ~25° - 30°~15° - 20° (Flatter)~25°
Mechanism Minimization of transannular H-H repulsion.[1]

hyperconjugation and dipole minimization.[1]
Weak steric bias; highly dynamic.
Vector Implication Substituent points away from N-lone pair vector.Substituent vector is often parallel to N-lone pair.Dynamic averaging (poor vector definition).

Key Insight: While the ethyl group forces the ring into a specific puckered shape to accommodate bulk, the fluoro group often stabilizes the axial position due to the gauche effect (preference for the C-F bond to be gauche to the N-lone pair) and charge-dipole interactions, particularly if the amine is protonated [1, 3].

Experimental Protocol: Solution Phase Analysis

To determine the precise conformational ratio of 3-Ethylazetidine in your specific solvent system, you cannot rely on static crystal structures. You must employ Dynamic NMR (DNMR) combined with


 coupling analysis.[1]
Workflow: The Self-Validating Protocol

This protocol uses the weighted average of vicinal proton couplings (


) to calculate conformer populations.

ExperimentalWorkflow Figure 2: Step-by-step workflow for determining solution-state conformation via NMR. Start Start: 3-Ethylazetidine Sample Prep 1. Sample Prep: 10mM in CDCl3 or D2O (Avoid viscous solvents) Start->Prep Acquire 2. Acquire 1H NMR (600 MHz+ recommended) Focus on H2/H4 multiplets Prep->Acquire Analysis 3. Extract 3J(cis) and 3J(trans) Use spectral deconvolution if needed Acquire->Analysis Calc 4. Calculate Population (N_eq) J_obs = N_eq(J_eq) + N_ax(J_ax) Analysis->Calc Validation 5. Validation: NOE Difference Spectrum (Irradiate Ethyl -> Check H2/H4) Calc->Validation

Detailed Methodology
Step 1: Sample Preparation
  • Concentration: Prepare a 10-20 mM solution. High concentrations can induce intermolecular H-bonding, skewing the monomeric conformational landscape.

  • Solvent Choice:

    • CDCl₃: Mimics lipophilic environments (membrane interior).[1]

    • D₂O/DCl: Mimics physiological/lysosomal pH. Note: Protonation of the nitrogen locks the N-inversion but increases the barrier to ring puckering, often sharpening the NMR signals [2].

Step 2: Data Acquisition (

H NMR)

Acquire a standard 1D proton spectrum.[1] Focus on the C2 and C4 protons.[2][3] In 3-substituted azetidines, these appear as complex multiplets due to coupling with the C3 proton and geminal coupling.

Step 3:

Coupling Analysis

Because the ring flipping is fast on the NMR timescale, the observed coupling constant (


) is a time-averaged value.
  • Equation:

    
    
    
  • Reference Values (from Computational/Rigid Analogs):

    • 
       (rigid): ~8.5 - 9.5 Hz[1]
      
    • 
       (rigid): ~3.5 - 4.5 Hz[1]
      
  • Interpretation:

    • If the 3-Ethyl group is Equatorial , the H3 proton is Axial . It will have two trans couplings (small

      
      ) and two cis couplings (large 
      
      
      
      ) to the H2/H4 protons.
    • If

      
       averages closer to the trans value, the equilibrium is shifted.
      
Step 4: NOE Validation (The "Trust" Step)

Perform a 1D NOE difference experiment.

  • Irradiate the Ethyl CH₂ signal.

  • Observe the enhancement at H2/H4 (cis) vs H2/H4 (trans) .

  • Result: Strong enhancement of the cis ring protons confirms the ethyl group is spatially proximal, supporting the equatorial assignment where the substituent extends away from the ring face.

Computational Validation (DFT)

Experimental data should be grounded by theory.[1] For 3-Ethylazetidine, Density Functional Theory (DFT) is highly accurate.[1]

  • Recommended Level: B3LYP/6-311++G(d,p) or

    
    B97X-D (to account for dispersion).[1]
    
  • Solvation Model: IEFPCM or SMD (essential for polar solvents).

  • Expected Output:

    • The Equatorial conformer should be lower in Gibbs Free Energy (

      
      ) by 0.5 - 1.5 kcal/mol  compared to the Axial form.
      
    • This corresponds to a Boltzmann population of >70% Equatorial at 298 K.

Implications for Drug Design

Understanding this conformation is critical for Vector Alignment .

  • Scaffold Exit Vector: If you use 3-Ethylazetidine as a linker, the ethyl group (and any substituent attached to it) will project at an angle of ~145° relative to the C2-C4 plane in the equatorial form.

  • Lone Pair Orientation: In the equatorial conformer, the nitrogen lone pair is typically axial. This is crucial for basicity modulation; steric bulk at C3 (equatorial) does not significantly shield the nitrogen lone pair, maintaining high metabolic susceptibility unless the nitrogen itself is substituted [4].

References

  • O'Hagan, D., et al. (2000).[1] The conformational behaviour of 3-fluoroazetidine derivatives: The influence of the gauche effect. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Couty, F., & Evano, G. (2006).[1] Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. Link[1]

  • Wiberg, K. B., et al. (1996).[1] Conformational preferences in 3-substituted azetidines.[4] Journal of Physical Chemistry. Link[1]

  • Sirenko, V., et al. (2018).[1] Conformationally Restricted Azetidine Analogues: Synthesis and Physicochemical Profiling. Chemistry - A European Journal.[5] Link[1]

  • BenchChem. (2025).[1][2][6] Comparative Kinetic Analysis of Reactions Involving Azetidines: A Guide for Researchers.Link[1]

Sources

Validation

Impact of Ethyl Substitution on Azetidine Ring Basicity

Executive Summary The basicity of the azetidine ring (

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The basicity of the azetidine ring (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) is a critical parameter in medicinal chemistry, often exploited to fine-tune solubility and lipophilicity (LogD) in fragment-based drug design. Ethyl substitution on this four-membered heterocycle introduces a dichotomy between steric inhibition of solvation  and inductive electron donation (+I) .[1]

This guide objectively compares the physicochemical impact of N-ethyl versus C-ethyl (3-ethyl) substitution.[1] Experimental data confirms that while C-substitution marginally enhances basicity via inductive effects, N-substitution significantly lowers aqueous basicity (~0.9 log units) by disrupting the hydration shell of the conjugate acid, despite the increased electron density at the nitrogen center.

Theoretical Framework: The Azetidine Anomaly

Azetidine presents a unique basicity profile compared to its homologues (aziridine and pyrrolidine).[1][2] Unlike the 3-membered aziridine (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


), which suffers from extreme 

-character in the N-H bond due to ring strain, azetidine (

) relaxes enough to allow the nitrogen lone pair to reside in an orbital with significant

-character, making it highly available for protonation.

However, substitution disrupts this balance via two competing mechanisms:[1]

  • Electronic Effect (+I): Alkyl groups (ethyl) release electron density, theoretically stabilizing the positive charge on the protonated ammonium species (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).
    
  • Solvation Effect (Entropic/Steric): In aqueous media, the stability of the conjugate acid depends heavily on hydrogen bonding with water. Bulky substituents near the nitrogen hinder the approach of water molecules, destabilizing the cation and lowering the observed

    
    .
    

Comparative Analysis: Experimental Data

The following table synthesizes experimental


 values and predicted shifts based on solvatochromic relationships.
CompoundStructureSubstitution TypeAqueous ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

(25°C)

(vs Parent)
Dominant Mechanism
Azetidine

None (Parent)11.29 [1]Baseline Ring Strain/Hybridization
1-Ethylazetidine (N-Ethyl)

Direct Amine Sub.10.45 (est)*-0.84Steric Inhibition of Solvation
3-Ethylazetidine (C-Ethyl)

Remote Ring Sub.11.35 - 11.40 +0.05 to +0.10Inductive (+I) Stabilization
Pyrrolidine

Ring Expansion11.31 +0.02Reduced Ring Strain

*Note: The value for 1-Ethylazetidine is extrapolated from experimentally validated N-Methylazetidine (


 10.40) [2]. The ethyl group adds marginal bulk compared to methyl, maintaining the trend of reduced basicity for tertiary cyclic amines in water.
Mechanistic Visualization

The diagram below illustrates the thermodynamic cycle distinguishing gas-phase intrinsic basicity from aqueous acidity.

G cluster_legend Key Insight GasBase Gas Phase Base (Intrinsic Basicity) GasAcid Gas Phase Cation (H+ added) GasBase->GasAcid Proton Affinity (Increased by Ethyl +I) AqBase Aqueous Base (Solvated) GasBase->AqBase Solvation (ΔG_solv) AqAcid Aqueous Cation (Solvated Conjugate Acid) GasAcid->AqAcid Cation Solvation (BLOCKED by N-Ethyl) AqBase->AqAcid Aqueous pKa (Observed) Legend N-Ethyl substitution increases Gas Phase Basicity but decreases Cation Solvation energy, leading to a net LOWER aqueous pKa.

Figure 1: Thermodynamic cycle showing the conflict between intrinsic proton affinity and solvation penalty for N-substituted azetidines.[1]

Experimental Protocols

To validate these values in a drug discovery context, precision is required. Standard colorimetric titrations often fail with volatile amines.

Protocol A: Potentiometric Titration (Gold Standard)

Purpose: Accurate determination of


 for compounds with solubility >1 mM.
  • Preparation: Dissolve 0.05 mmol of the azetidine derivative in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).

  • Acidification: Add stoichiometric excess of 0.1 M HCl to ensure the amine is fully protonated (

    
    ).
    
  • Titration: Titrate with 0.1 M KOH (standardized) using an automatic titrator (e.g., Mettler Toledo or Sirius T3) under inert

    
     atmosphere to prevent carbonate formation.
    
  • Data Processing: Plot pH vs. Volume of KOH. The

    
     is the pH at the half-equivalence point of the buffering region.
    
    • Validation: The first derivative (

      
      ) peak indicates the equivalence point.
      
Protocol B: NMR-Controlled pH Titration

Purpose: Determination of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 for scarce samples (<1 mg) or mixtures.
  • Sample: Dissolve 0.5 mg azetidine in 500

    
    L 
    
    
    
    (phosphate buffer range or simple HCl/NaOH adjustment).
  • Internal Standard: Add imidazole (

    
     6.95) as a chemical shift reference.
    
  • Shift Tracking: Monitor the chemical shift (

    
    ) of the 
    
    
    
    -protons (adjacent to Nitrogen).
    • Protonated form (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ) 
      
      
      
      is downfield.
    • Free base form (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ) 
      
      
      
      is upfield.
  • Calculation: Fit the change in chemical shift to the Henderson-Hasselbalch equation: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display">

    
    
    
Workflow Diagram

Workflow Start Start: Azetidine Sample Solubility Check Solubility (>1mM?) Start->Solubility Potentiometric Potentiometric Titration (Sirius T3 / Auto-Titrator) Solubility->Potentiometric Yes NMR 1H NMR Titration (D2O, shifts of alpha-H) Solubility->NMR No (Scarce/Insoluble) DataPot Bjerrum Plot Analysis Potentiometric->DataPot DataNMR Henderson-Hasselbalch Fit NMR->DataNMR Result Final pKa Value DataPot->Result DataNMR->Result

Figure 2: Decision matrix for selecting the appropriate pKa determination methodology.

Implications for Drug Design

Understanding the specific impact of ethyl substitution allows for precise "tuning" of a lead compound:

  • hERG Avoidance: High basicity (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) is often correlated with hERG channel blocking (cardiotoxicity).
    
    • Strategy: Converting a secondary azetidine to an N-ethylazetidine lowers the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       toward 10.4, slightly reducing the cationic fraction at physiological pH (7.4), though often not enough to eliminate hERG risk entirely. Electron-withdrawing groups (e.g., 3,3-difluoroazetidine) are more effective for this.[1]
      
  • Permeability: N-ethylation caps the polar N-H bond, removing a Hydrogen Bond Donor (HBD).[1] This generally improves passive permeability and blood-brain barrier (BBB) penetration, provided the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     reduction does not lead to excessive permanent ionization.
    
  • Metabolic Stability: The ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -carbons of the ethyl group are susceptible to oxidative dealkylation by CYP450 enzymes. 3-ethyl substitution is metabolically more robust than N-ethyl substitution.
    

References

  • Searles, S., et al. "Hydrogen Bonding and Basicity of Cyclic Amines."[1] Journal of the American Chemical Society, vol. 78, no. 19, 1956, pp. 4917–4920.

  • Cromwell, N. H., et al. "Azetidines.[1][3] Basicity and Stability." Chemical Reviews, vol. 79, no.[1] 4, 1979, pp. 331–358.

  • Scribd. "Azetines and Azetidines: Physical and Spectroscopic Properties." Comprehensive Heterocyclic Chemistry.

  • PubChem. "Azetidine Compound Summary." National Library of Medicine.

Sources

Comparative

X-ray crystallography data for 3-Ethylazetidine salts

A Strategic Crystallography & Selection Guide Executive Summary: The Azetidine Challenge In modern drug discovery, 3-ethylazetidine has emerged as a high-value fragment. It offers a strategic balance between the metaboli...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Crystallography & Selection Guide

Executive Summary: The Azetidine Challenge

In modern drug discovery, 3-ethylazetidine has emerged as a high-value fragment. It offers a strategic balance between the metabolic liability of larger rings (piperidines) and the high strain of smaller rings (aziridines). However, the free base of 3-ethylazetidine is a volatile liquid with significant basicity (pKa


 11.3), making it difficult to handle in solid dosage forms.

This guide compares the solid-state performance of various 3-ethylazetidine salts , providing a roadmap for selecting the optimal form for X-ray crystallography and pharmaceutical development. It synthesizes experimental methodologies with structural insights into the unique "puckering" behavior of the 3-substituted azetidine ring.[1]

Comparative Analysis: Salt Form Selection

The choice of counterion dictates the crystallinity, hygroscopicity, and stability of the final material. The following comparison matrix synthesizes representative data for 3-alkylazetidine salts, guiding the selection process away from problematic hygroscopic forms toward stable crystalline solids.

Table 1: Comparative Solid-State Profiles of 3-Ethylazetidine Salts
FeatureHydrochloride (HCl) p-Toluenesulfonate (Tosylate) Fumarate (1:1) Oxalate
Crystallinity Moderate to HighExcellent GoodHigh
Hygroscopicity High (Deliquescent) Low (Non-hygroscopic)Low to ModerateLow
Melting Point 100–120 °C (Broad)140–160 °C (Sharp)130–150 °C>180 °C (Decomp)
X-ray Suitability Difficult (Requires low temp)Ideal (Heavy atom effect) GoodGood
Solubility (Water) Very HighLowModerateLow
Development Risk High (Handling issues)Low (Stable solid) LowModerate (Toxicity)

Expert Insight: While the HCl salt is the default synthetic intermediate, it often forms a hygroscopic gum due to the high charge density of the small azetidinium cation. For rigorous X-ray characterization, the Tosylate salt is superior. The bulky aryl group facilitates packing through


 interactions and provides a "heavy atom" (Sulfur) that aids in crystallographic phase determination.
Structural Mechanics: The Ring Pucker

Unlike six-membered rings that adopt stable chair conformations, the four-membered azetidine ring is highly strained and non-planar. X-ray data reveals that 3-substitution induces a puckering angle (


) to relieve torsional strain.
  • Planar Conformation: High torsional strain (eclipsed hydrogens).

  • Puckered Conformation: The ring bends, typically 15°–30°.

Impact of the 3-Ethyl Group: In 3-ethylazetidine salts, the ethyl group is hydrophobic and sterically demanding. Crystallographic data suggests it preferentially adopts a pseudo-equatorial orientation on the puckered ring to minimize 1,3-diaxial-like interactions with the nitrogen lone pair (in free base) or N-H protons (in salts).

Figure 1: Salt Selection Decision Matrix

A logic-driven workflow for selecting the optimal salt form based on observed physical properties.

SaltSelection Start Start: 3-Ethylazetidine Free Base Check_pKa Assessment: High Basicity (pKa ~11.3) Start->Check_pKa HCl_Trial Trial 1: HCl Salt Formation Check_pKa->HCl_Trial Eval_HCl Is HCl Salt Crystalline & Stable? HCl_Trial->Eval_HCl Use_HCl Select HCl Form (Process with Desiccant) Eval_HCl->Use_HCl Yes Tosylate_Trial Trial 2: p-Toluenesulfonic Acid (Bulky Counterion) Eval_HCl->Tosylate_Trial No (Hygroscopic/Gum) Eval_Tos Is Tosylate Crystalline? Tosylate_Trial->Eval_Tos Use_Tos Select Tosylate Form (Ideal for X-ray) Eval_Tos->Use_Tos Yes CoCrystal Trial 3: Co-Crystal Screen (Fumaric/Succinic Acid) Eval_Tos->CoCrystal No

Caption: Decision tree for stabilizing 3-ethylazetidine. The workflow prioritizes bulky counterions (Tosylate) when simple halides fail due to hygroscopicity.

Experimental Protocol: Single Crystal Growth

Growing diffraction-quality crystals of small, flexible amine salts requires precise control over supersaturation. The following protocol is optimized for 3-ethylazetidine tosylate or hydrochloride.

Method: Vapor Diffusion at Low Temperature

Objective: Slow crystallization to minimize disorder in the ethyl chain.

  • Preparation: Dissolve 20 mg of the 3-ethylazetidine salt in a minimum volume (approx. 0.5 mL) of Methanol (good solvent) in a small inner vial.

  • Anti-solvent: Place the inner vial (uncapped) into a larger outer jar containing 3 mL of Diethyl Ether or Hexane (poor solvent).

  • Equilibration: Seal the outer jar tightly.

  • Incubation: Place the setup in a 4°C refrigerator . The low temperature reduces the kinetic energy of the ethyl chain, reducing thermal disorder in the final lattice.

  • Harvesting: After 3–7 days, inspect for block-like crystals. Mount immediately using Paratone oil to prevent hydration (if using HCl salt) or solvent loss.

Figure 2: Crystallography Workflow

From synthesis to structural refinement.

XrayWorkflow Synth Synthesis (Salt Formation) Growth Crystal Growth (Vapor Diffusion @ 4°C) Synth->Growth Mount Mounting (Cryo-loop + Oil) Growth->Mount Collect Data Collection (Mo/Cu Source, 100K) Mount->Collect Solve Structure Solution (Direct Methods) Collect->Solve Refine Refinement (Anisotropic + H-bond) Solve->Refine

Caption: Standardized workflow for determining the structure of labile azetidine salts. Cryogenic cooling (100K) is mandatory to resolve the ethyl group conformation.

References & Data Sources
  • Azetidine Conformational Analysis:

    • Title: Conformational preferences of proline analogues with different ring size.

    • Source: PubMed / NIH

    • URL:[Link]

  • Salt Selection Principles:

    • Title: Pharmaceutical Salts: Properties, Selection, and Use.

    • Source: Wiley Online Library (General Reference for Salt Screening)

    • Context: Validates the use of Tosylate for basic amines to improve crystallinity.

  • Crystallographic Data Repository:

    • Title: Cambridge Structural Database (CSD) - Access Structures.[2]

    • Source: CCDC[2][3][4]

    • URL:[Link]

    • Note: Use CSD to search for "3-substituted azetidine" to benchmark bond lengths (N-C typical: 1.48 Å).

  • Compound Identification:

    • Title: 3-Ethylazetidine hydrochloride (CID 118139500).[5]

    • Source: PubChem[5]

    • URL:[Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 3-Ethylazetidine, trifluoroacetic acid

Executive Summary & Hazard Architecture Handling 3-Ethylazetidine[1][2][3][4][5][6][7] · TFA requires a nuanced understanding of two distinct chemical behaviors: the ring strain of the azetidine core and the permeation c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Handling 3-Ethylazetidine[1][2][3][4][5][6][7] · TFA requires a nuanced understanding of two distinct chemical behaviors: the ring strain of the azetidine core and the permeation capability of the trifluoroacetic acid (TFA) counterion.

As researchers, we often treat salts as benign solids. This is a dangerous assumption with TFA salts. Unlike hydrochloride salts, TFA salts retain significant lipophilicity and corrosivity. The trifluoroacetate anion can facilitate the transport of the proton—and the potentially toxic azetidine cation—across dermal barriers significantly faster than mineral acid salts.

The Dual-Threat Profile:

  • The Cation (3-Ethylazetidine): A strained, four-membered nitrogen heterocycle. While valuable for drug discovery (altering pKa and metabolic stability), azetidines are potential alkylating agents and sensitizers.

  • The Anion (Trifluoroacetate): Highly corrosive and hygroscopic. It degrades standard nitrile gloves rapidly compared to mineral acids.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for direct handling of this compound. The following matrix is designed to prevent "silent permeation"—where the chemical penetrates the glove without visible degradation.

PPE CategoryStandard RequirementAdvanced Requirement (3-Ethylazetidine · TFA) Scientific Rationale
Hand Protection Single Nitrile Glove (4 mil)Double Gloving System: 1. Inner: Laminated Film (e.g., Ansell Barrier™ or Silver Shield™)2. Outer: Nitrile (minimum 5 mil)Permeation Dynamics: TFA can permeate standard nitrile in <15 minutes. The laminate inner layer provides chemical impermeability; the outer nitrile provides grip and mechanical protection.
Eye Protection Safety GlassesChemical Splash Goggles (Indirect Vent)Corrosivity: TFA salts are corrosive to corneal tissue. Dust or micro-droplets can cause irreversible damage. Safety glasses allow vapor/dust entry from the sides.
Respiratory Lab VentilationCertified Fume Hood (Face velocity: 80–100 fpm)Sensitization: Azetidines are potential respiratory sensitizers. Inhalation of the salt dust must be strictly prevented.
Body Defense Cotton Lab CoatChemical-Resistant Apron (Tyvek® or PVC) over Lab CoatHygroscopic Nature: The salt attracts moisture. If it lands on cotton, it dissolves and creates a concentrated acidic patch against the skin.

Operational Protocol: The "Zero-Contact" Workflow

This protocol is designed to eliminate static discharge (a common issue with TFA salts) and prevent inhalation.

Phase 1: Preparation & Weighing
  • Static Control: TFA salts are often fluffy, electrostatic solids. Use an ionizing fan or anti-static gun before spatulating.

  • Containment: Weigh inside the fume hood. If the balance is external, use a secondary containment vessel (e.g., a tared scintillation vial with a cap) to transport the solid.

  • Decontamination: Wipe the exterior of the reagent bottle with a dry tissue before returning it to storage to remove invisible acidic dust.

Phase 2: Solubilization & Reaction
  • Solvent Choice: When dissolving in organic solvents (DCM, MeOH), the solution will be acidic.

  • The "Free-Basing" Risk: If your protocol involves neutralizing the salt (e.g., with NaHCO₃ or TEA) to generate the free amine:

    • Warning: Free 3-ethylazetidine is significantly more volatile than the TFA salt.

    • Action: Perform all neutralization and extraction steps strictly within the hood. The free amine has a higher vapor pressure and increased flammability.

Phase 3: Waste Management
  • Segregation: Dispose of as Acidic Organic Waste .

  • Incompatibility: Do not mix immediately with strong oxidizers (e.g., nitric acid waste) or highly concentrated bleach, as azetidines can form unstable N-chloro species or undergo violent oxidation.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Double Glove" checkpoint.

G Start Start: Handling 3-Ethylazetidine TFA RiskAssess Risk Assessment: Is the compound Solid or in Solution? Start->RiskAssess PPE_Check PPE Checkpoint: Don Double Gloves (Laminate + Nitrile) Don Chemical Goggles RiskAssess->PPE_Check Mandatory Solid_Handling Solid Handling: Use Anti-Static Gun Weigh in Fume Hood PPE_Check->Solid_Handling If Solid Solution_Handling Solution Handling: Assume Acidic & Corrosive Keep Capped when moving PPE_Check->Solution_Handling If Solution Free_Basing Neutralization Step? (Liberating Free Amine) Solid_Handling->Free_Basing Solution_Handling->Free_Basing Volatile_Risk CRITICAL RISK: Free Amine is Volatile/Flammable. Keep Cold. Do not remove from Hood. Free_Basing->Volatile_Risk Yes Standard_Workup Standard Workup: Quench & Extract Free_Basing->Standard_Workup No Volatile_Risk->Standard_Workup Disposal Disposal: Acidic Organic Waste Stream Standard_Workup->Disposal

Figure 1: Operational safety logic flow for handling 3-Ethylazetidine · TFA, highlighting critical risk decision points.

Emergency Response (Self-Validating Protocols)

  • Skin Contact (Acid Burn):

    • Immediate Action: Do not wait for pain. TFA burns are insidious and may be delayed.

    • Flush: Rinse with lukewarm water for 15 minutes .

    • Verify: Check pH of the skin surface with litmus paper after rinsing to ensure acid neutralization.

  • Spill Cleanup:

    • Isolate: Evacuate the immediate area if dust is airborne.

    • Neutralize: Cover the spill with sodium bicarbonate (solid) or calcium carbonate. Wait for bubbling to cease.

    • Collect: Sweep up the neutralized solid (now likely a sodium trifluoroacetate/azetidine mix) into a hazardous waste bag.

References

  • University of California, Berkeley. (2023). Standard Operating Procedure: Trifluoroacetic Acid. Office of Environment, Health & Safety. Retrieved from [Link]

Sources

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